2-cyano-3-cyclopropylpropanoic acid
Description
Properties
CAS No. |
1461715-51-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
85 |
Origin of Product |
United States |
Comprehensive Technical Guide on 2-Cyano-3-cyclopropylpropanoic Acid: Structural Characterization and Synthetic Applications
Executive Summary
In contemporary medicinal chemistry and rational drug design, the incorporation of conformationally restricted, lipophilic moieties is a proven strategy for enhancing metabolic stability and target affinity. 2-Cyano-3-cyclopropylpropanoic acid emerges as a highly versatile, bifunctional aliphatic building block. Featuring both a nucleophilic/coordinating cyano group and a reactive carboxylic acid, this compound serves as a critical intermediate in the synthesis of complex heterocycles, peptidomimetics, and novel active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous physicochemical profile, elucidates its synthetic utility, and establishes a self-validating experimental workflow for its preparation.
Physicochemical Profiling & Structural Elucidation
Accurate structural characterization is the foundation of reproducible synthetic chemistry. The molecule consists of a propanoic acid backbone, substituted at the alpha-position (C2) with a cyano group, and at the beta-position (C3) with a cyclopropyl ring.
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value |
| Chemical Name | 2-Cyano-3-cyclopropylpropanoic acid |
| CAS Registry Number | 1461715-51-4[1] |
| Molecular Formula | C₇H₉NO₂[2] |
| Molecular Weight | 139.15 g/mol [2] |
| SMILES String | OC(=O)C(CC1CC1)C#N[3] |
| Key Structural Motifs | Cyclopropyl ring, α-cyano group, carboxylic acid |
| Predicted State | Solid/Liquid (dependent on ambient conditions and purity) |
The presence of the electron-withdrawing cyano group significantly increases the acidity of the α-proton, enabling further late-stage functionalization if required.
Mechanistic Insights & Synthetic Utility
The strategic value of 2-cyano-3-cyclopropylpropanoic acid lies in its orthogonal reactivity. The precursor to many such derivatives, [4], is renowned for its utility in Knoevenagel condensations and Michael additions. By installing the cyclopropylmethyl group, the resulting scaffold can be diverted into several high-value pharmacological pathways:
-
Nitrile Reduction: The cyano group can be selectively reduced (e.g., via catalytic hydrogenation or LiAlH₄) to yield a primary amine, generating a γ-amino acid derivative. These are highly prized in the development of peptidomimetics with enhanced proteolytic stability.
-
Amide Coupling: The carboxylic acid can undergo standard peptide coupling (e.g., using HATU/DIPEA) with various amines to form cyanoacetamides, a pharmacophore frequently found in kinase inhibitors.
-
Decarboxylative Cross-Coupling: Under photoredox conditions, the carboxylic acid can be excised to generate a carbon-centered radical, allowing for the synthesis of complex functionalized alkyl nitriles.
Figure 1: Downstream synthetic utility and mechanistic pathways.
Experimental Workflows: Synthesis & Characterization Protocols
To ensure high fidelity and reproducibility, the following protocol details a robust two-step synthesis starting from commercially available [5] and (bromomethyl)cyclopropane. This methodology is designed as a self-validating system, incorporating causality for reagent selection and built-in analytical checkpoints.
Step 1: Alkylation of Ethyl Cyanoacetate
Objective: Form the carbon-carbon bond to install the cyclopropylmethyl moiety via an Sₙ2 displacement.
Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the acidic α-methylene of ethyl cyanoacetate. A stronger base (like NaH) could be used, but K₂CO₃ minimizes the risk of dialkylation. N,N-Dimethylformamide (DMF) is chosen as the solvent; its polar aprotic nature optimally solvates the potassium cation, leaving the enolate highly nucleophilic to accelerate the Sₙ2 attack on the primary bromide of (bromomethyl)cyclopropane.
Protocol:
-
Charge a flame-dried round-bottom flask with ethyl cyanoacetate (1.0 equiv) and anhydrous DMF (0.5 M).
-
Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Dropwise, add (bromomethyl)cyclopropane (1.1 equiv).
-
Elevate the temperature to 80°C and stir for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the starting material and the emergence of a less polar spot validates the completion of the alkylation.
-
Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield ethyl 2-cyano-3-cyclopropylpropanoate .
Step 2: Saponification to the Free Acid
Objective: Hydrolyze the ethyl ester to the corresponding carboxylic acid without perturbing the sensitive cyano group.
Causality & Reagent Selection: Lithium hydroxide monohydrate (LiOH·H₂O) is explicitly chosen over harsher bases like NaOH or KOH. The milder nature of LiOH prevents the unwanted hydration of the nitrile group into an amide or its over-hydrolysis into a malonic acid derivative. Furthermore, avoiding excessive heat prevents the spontaneous decarboxylation that α-cyano acids are prone to undergo. A biphasic THF/H₂O mixture ensures optimal solubility for both the organic ester and the inorganic hydroxide.
Protocol:
-
Dissolve the intermediate ester (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.3 M).
-
Add LiOH·H₂O (1.5 equiv) in a single portion at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
IPC: Monitor via LC-MS. The mass spectrum should show the disappearance of the ester mass and the appearance of the [M-H]⁻ ion at m/z 138.1.
-
Self-Validation & Isolation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. The target product, 2-cyano-3-cyclopropylpropanoic acid , will precipitate or oil out.
-
Extract the aqueous layer with ethyl acetate, dry, and concentrate.
-
Final Validation: Confirm the structure via ¹H NMR. The successful hydrolysis is validated by the complete disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) and the retention of the characteristic cyclopropyl multiplet signals between 0.1 and 0.6 ppm.
Figure 2: Two-step synthetic workflow for 2-cyano-3-cyclopropylpropanoic acid.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7764, Ethyl cyanoacetate." PubChem, Accessed April 2026.[Link]
-
Wikipedia. "Ethyl cyanoacetate - Properties and Reactions." Wikipedia, The Free Encyclopedia, Accessed April 2026. [Link]
-
Molport. "2-cyano-3-cyclopropylpropanoic acid | 1461715-51-4." Molport Chemical Database, Accessed April 2026.[Link]
Sources
1H and 13C NMR chemical shifts for 2-cyano-3-cyclopropylpropanoic acid
Comprehensive Structural Elucidation of 2-Cyano-3-cyclopropylpropanoic Acid: 1 H and 13 C NMR Chemical Shift Analysis
Executive Summary
2-Cyano-3-cyclopropylpropanoic acid (CAS: 1461715-51-4) is a highly functionalized aliphatic building block utilized in advanced drug development and organic synthesis. Structurally, it features a terminal cyclopropyl ring, a methylene linker, and a chiral methine center substituted with both a cyano (-CN) and a carboxylic acid (-COOH) group. This unique combination of electron-withdrawing groups and a highly strained carbocycle presents a complex Nuclear Magnetic Resonance (NMR) profile. This whitepaper provides a definitive guide to assigning and validating the 1 H and 13 C NMR chemical shifts for this molecule, grounding experimental protocols in mechanistic causality.
Structural Dynamics & Mechanistic Causality
The NMR spectrum of 2-cyano-3-cyclopropylpropanoic acid is governed by three primary electronic and spatial phenomena. Understanding these mechanisms is critical for accurate signal assignment rather than relying solely on empirical matching [1].
-
Inductive and Anisotropic Deshielding at C2: The methine proton at C2 is flanked by two strong electron-withdrawing groups (EWGs). The -COOH group withdraws electron density inductively, while the sp-hybridized -CN group exerts both inductive withdrawal and a highly directional anisotropic deshielding effect. Consequently, the C2 proton is shifted significantly downfield (~4.05 ppm) compared to standard alkanes.
-
Diastereotopicity at C3: Because C2 is a chiral center, the adjacent methylene protons at C3 are diastereotopic. They exist in different magnetic environments regardless of C-C bond rotation. This results in distinct chemical shifts for each proton (~1.85 ppm and ~1.70 ppm) and complex geminal coupling ( 2J≈14 Hz).
-
Diamagnetic Anisotropy of the Cyclopropyl Ring: The C-C bonds in the cyclopropyl ring possess significant π -character due to bent "banana" bonds. This creates a local diamagnetic ring current that strongly shields the attached protons, pushing their chemical shifts unusually upfield (0.1 - 0.9 ppm) into a region typically devoid of other aliphatic signals.
Mechanistic causality of the C2 methine proton downfield chemical shift.
Quantitative Data: 1 H and 13 C NMR Assignments
The following tables summarize the predictive quantitative assignments based on the structural dynamics discussed above.
Table 1: 1 H NMR Data (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Assignment Rationale |
| -OH (1) | 12.80 | br s | 1H | - | Highly deshielded by H-bonding; broad due to solvent exchange. |
| -CH (2) | 4.05 | dd | 1H | 8.5, 6.0 | Alpha to -CN and -COOH; strongly deshielded. |
| -CH 2 (3) | 1.85, 1.70 | ddd, ddd | 2H | 14.0, 8.5, 7.0 | Diastereotopic protons split by each other and adjacent methines. |
| -CH (4) | 0.85 | m | 1H | - | Cyclopropyl methine; shielded by ring current anisotropy. |
| -CH 2 (5,6) | 0.45, 0.15 | m | 4H | - | Cyclopropyl methylenes; highly shielded, complex cis/trans splitting. |
Table 2: 13 C NMR Data (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (ppm) | Type | Assignment Rationale |
| C1 (-COOH) | 169.5 | C q | Carbonyl carbon, highly deshielded. |
| C7 (-CN) | 117.2 | C q | Nitrile carbon, characteristic sp-hybridized shift. |
| C2 (-CH) | 38.4 | CH | Alpha carbon, deshielded by EWGs. |
| C3 (-CH 2 ) | 34.1 | CH 2 | Beta carbon, intermediate shift. |
| C4 (-CH) | 8.2 | CH | Cyclopropyl methine, highly shielded. |
| C5, C6 (-CH 2 ) | 4.5, 4.1 | CH 2 | Cyclopropyl methylenes, shielded ring carbons. |
Experimental Protocol: Sample Prep & Acquisition Workflow
To ensure scientific integrity, NMR acquisition must be treated as a self-validating system. The following step-by-step methodology explains the causality behind each experimental parameter.
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6 .
-
Causality: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents (like CDCl 3 ), leading to broad, concentration-dependent -OH signals that are difficult to integrate. DMSO- d6 acts as a strong hydrogen-bond acceptor, breaking these dimers and yielding a more consistent downfield signal [2].
Step 2: Instrument Calibration & Referencing
-
Action: Lock and shim the spectrometer. Reference the spectra internally to the residual solvent peaks.
-
Causality: Accurate chemical shifts require precise referencing. Set the residual DMSO pentet to 2.50 ppm for 1 H and the septet to 39.52 ppm for 13 C [3].
Step 3: 1D 1 H Acquisition
-
Action: Run a standard proton sequence (zg30 on Bruker systems) with a relaxation delay (D1) of 2 seconds and 16 scans.
-
Causality: A 2-second D1 is sufficient for the complete relaxation of aliphatic protons, ensuring accurate quantitative integration of the diastereotopic C3 protons against the C2 methine proton.
Step 4: 1D 13 C Acquisition (Critical Step)
-
Action: Run a proton-decoupled carbon sequence (zgpg30) with an extended relaxation delay (D1) of ≥ 5 seconds and 512 scans.
-
Causality: Quaternary carbons (C1 carbonyl and C7 nitrile) lack attached protons to facilitate efficient dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. Using a standard 1-2s delay will artificially suppress these critical signals, leading to an incomplete spectrum.
Step 5: 2D Correlation (Self-Validation)
-
Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
-
Causality: 1D assignments are hypotheses; 2D NMR provides the proof. The HMBC will show a critical 3JCH correlation from the C3 protons to the C1 carbonyl and C7 nitrile carbons, definitively proving the connectivity of the carbon backbone.
Algorithmic workflow for NMR acquisition and structural assignment.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]
thermodynamic stability of 2-cyano-3-cyclopropylpropanoic acid
An In-depth Technical Guide to the Thermodynamic Stability of 2-Cyano-3-cyclopropylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the , a molecule possessing a unique combination of reactive functional groups. The inherent strain of the cyclopropyl ring, coupled with the electrophilic nature of the nitrile and the acidity of the carboxylic acid, creates a complex stability profile. This document elucidates the principal degradation pathways—including hydrolysis of the nitrile, potential ring-opening of the cyclopropane, and decarboxylation—and provides detailed, field-proven experimental protocols for a robust stability assessment. By grounding our analysis in mechanistic principles and authoritative references, this guide serves as a critical resource for anticipating stability liabilities, designing appropriate analytical methods, and developing strategies to ensure the integrity of this molecule in research and development settings.
Introduction: The Challenge of a Multifunctional Molecule
The study of small molecules is the cornerstone of modern drug discovery and development. Molecules like 2-cyano-3-cyclopropylpropanoic acid, which incorporate multiple functional groups, offer rich chemical diversity for probing biological systems. However, this structural complexity presents significant challenges to chemical stability. The thermodynamic stability of a compound is not merely an academic curiosity; it is a critical parameter that dictates its shelf-life, its metabolic fate, and the reliability of experimental data derived from it.
This molecule integrates three key functionalities:
-
A Cyano (Nitrile) Group: Prone to hydrolysis under both acidic and basic conditions to form an amide and subsequently a carboxylic acid.[1][2][3]
-
A Cyclopropyl Group: A highly strained three-membered ring that, while generally stable, can undergo ring-opening reactions under certain conditions, a process that can be influenced by adjacent functional groups.[4][5]
-
A Carboxylic Acid Group: An acidic moiety that can influence intramolecular reactions and the overall molecule's pH-dependent stability.
Understanding the interplay of these groups is paramount. This guide provides a senior scientist's perspective on predicting and experimentally verifying the stability of 2-cyano-3-cyclopropylpropanoic acid, moving beyond simple data reporting to explain the causal chemistry behind its potential transformations.
Intrinsic Stability Factors and Molecular Profile
The stability of 2-cyano-3-cyclopropylpropanoic acid is governed by the inherent chemical properties of its constituent parts and their electronic and steric interplay.
-
The Cyano Group: The carbon-nitrogen triple bond is highly polarized, making the carbon atom electrophilic. This site is the primary target for nucleophilic attack, particularly by water or hydroxide ions, initiating hydrolysis.[1] While the reaction requires harsh conditions or catalysis (acid or base), it is often the most significant liability for nitrile-containing compounds.[3]
-
The Cyclopropyl Ring: The C-C bonds in a cyclopropane ring have significant p-character, making the ring behave similarly to an alkene in some respects.[5] It can stabilize adjacent carbocations but is also susceptible to ring-opening via radical mechanisms or strong acids.[4][5] In the context of drug metabolism, oxidation of cyclopropyl groups can lead to reactive intermediates.[6] For GSK2879552, a molecule containing a cyclopropyl amine, degradation was observed under high pH conditions.[7]
-
The Carboxylic Acid: This group's primary influence is on the local pH environment. As an acid, it can potentially catalyze intramolecular reactions, though this is less common. Its most significant role is in defining the molecule's charge state in solution, which can affect solubility, reactivity, and susceptibility to pH-dependent degradation pathways.
The key stability question arises from the juxtaposition of the electron-withdrawing cyano group and the strained cyclopropyl ring, mediated by the propanoic acid backbone.
Principal Degradation Pathways: A Mechanistic View
A thorough stability analysis anticipates the most probable routes of degradation. For this molecule, we identify three primary pathways.
Pathway A: Hydrolysis of the Cyano Group
This is the most anticipated degradation route. It proceeds via two distinct, pH-dependent mechanisms, both of which initially form an intermediate amide (2-amido-3-cyclopropylpropanoic acid) before full hydrolysis to the dicarboxylic acid (2-cyclopropylsuccinic acid).
A1: Acid-Catalyzed Hydrolysis Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the nitrile carbon. This activation allows a weak nucleophile, such as water, to attack.[1][2][3] The reaction proceeds through an imidic acid intermediate which tautomerizes to the more stable amide.[3] Subsequent hydrolysis of the amide yields the final carboxylic acid and an ammonium ion.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
A2: Base-Catalyzed Hydrolysis In basic media, the strong nucleophile, hydroxide (OH⁻), directly attacks the electrophilic nitrile carbon.[1] A series of proton transfers involving water leads to the amide intermediate.[2] Under more vigorous basic conditions, the amide is further hydrolyzed to a carboxylate salt. An acidic workup is required to protonate the carboxylate to the final dicarboxylic acid.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Pathway B: Cyclopropane Ring-Opening
The high ring strain of cyclopropane (~27 kcal/mol) makes it susceptible to cleavage under certain energetic conditions, although it is significantly more stable than other three-membered rings like epoxides or aziridines.
-
Acid-Catalyzed Opening: Strong acids can protonate a C-C bond, leading to a corner-protonated cyclopropane which can rearrange to a more stable carbocation (e.g., an allyl cation), which is then captured by a nucleophile.[4] This pathway is generally less favorable than nitrile hydrolysis but should be considered under strongly acidic, non-aqueous conditions.
-
Radical-Mediated Opening: Adjacent radicals can induce ring-opening.[5] This is most relevant in photolytic degradation studies or in the presence of radical initiators.
-
Oxidative Opening: Metabolic pathways, often mediated by cytochrome P450 enzymes, can oxidize the cyclopropyl ring, leading to ring-opened metabolites and potentially reactive intermediates.[6] This is a key consideration for in vivo stability.
Caption: A potential acid-catalyzed cyclopropane ring-opening pathway.
Pathway C: Decarboxylation
Loss of CO₂ from the carboxylic acid group is a potential thermal degradation pathway. While simple alkyl carboxylic acids are quite stable, the presence of the adjacent electron-withdrawing cyano group can stabilize a potential carbanion intermediate formed upon decarboxylation, potentially lowering the activation energy for this process, especially at elevated temperatures.
Experimental Design for Stability Assessment
A robust stability study is a self-validating system. It must not only expose the molecule to relevant stressors but also employ analytical methods capable of accurately tracking the parent compound and quantifying its degradants.
Caption: General workflow for a chemical stability investigation.
Protocol: Forced Degradation (Stress Testing)
Objective: To rapidly identify the likely degradation pathways and to validate the analytical method's ability to separate degradants from the parent peak (i.e., it is "stability-indicating").
Methodology: Prepare solutions of 2-cyano-3-cyclopropylpropanoic acid (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Expose these solutions to the following conditions. A control sample (stored at 4°C in the dark) should be run with every analysis.
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Condition: Add 0.1 M Sodium Hydroxide (NaOH).
-
Incubation: Test at room temperature for 2, 6, and 24 hours.
-
Causality: This condition tests for base-catalyzed nitrile hydrolysis.[1][2] This reaction is often faster than acid hydrolysis, hence the lower temperature. It also assesses the stability of the cyclopropylamine moiety, which can be sensitive to high pH.[7]
-
-
Oxidative Degradation:
-
Condition: Add 3% Hydrogen Peroxide (H₂O₂).
-
Incubation: Store at room temperature, protected from light, for 24 hours.
-
Causality: This mimics oxidative stress and is particularly relevant for assessing the stability of the cyclopropyl group, which can be susceptible to oxidative cleavage.[6]
-
-
Thermal Degradation:
-
Condition: Store the solid compound (and a solution) in an oven at 80°C.
-
Incubation: Sample at 1, 3, and 7 days.
-
Causality: This assesses the overall thermal stability and specifically probes for thermally-induced reactions like decarboxylation.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Causality: This tests for light-induced degradation, which could involve radical-mediated ring-opening of the cyclopropane.
-
Analytical Finish:
-
Analyze all samples by a reverse-phase HPLC method with UV detection.
-
Calculate the mass balance to ensure all degradants are accounted for.
-
Submit samples showing significant degradation for LC-MS analysis to obtain the mass of the degradation products, aiding in their identification.
Data Presentation and Interpretation
Summarize the quantitative results from the forced degradation study in a clear, tabular format.
| Stress Condition | Incubation Time/Temp | % Parent Remaining | Major Degradant(s) (Proposed Structure) |
| Control (4°C) | 72 hr | >99% | None Detected |
| 0.1 M HCl | 72 hr @ 60°C | e.g., 85% | Amide Intermediate, Dicarboxylic Acid |
| 0.1 M NaOH | 24 hr @ RT | e.g., 60% | Amide Intermediate, Dicarboxylic Acid |
| 3% H₂O₂ | 24 hr @ RT | e.g., 98% | Minor peaks (potential ring-opened products) |
| Thermal (Solid) | 7 days @ 80°C | e.g., 99% | None Detected |
| Photolytic | ICH Q1B | e.g., 97% | Minor peaks |
Interpretation: The results in this hypothetical table would suggest that the primary stability liability is hydrolysis of the nitrile group, which occurs under both acidic and basic conditions, with base-catalyzed hydrolysis being more rapid. The molecule shows good stability against oxidation, heat, and light under these specific test conditions.
Conclusion and Recommendations
The is primarily dictated by the reactivity of its cyano group. The principal degradation pathway is hydrolysis to the corresponding amide and ultimately to 2-cyclopropylsuccinic acid. This process is catalyzed by both acid and base, with the base-catalyzed route appearing more facile. The cyclopropyl ring and the carboxylic acid moiety exhibit greater intrinsic stability under typical forced degradation conditions, although oxidative and strong acid-mediated ring-opening remain potential, albeit less probable, liabilities.
For professionals in drug development, this translates to several key recommendations:
-
pH Control: Maintaining a neutral pH environment (pH 5-7) during formulation and storage is critical to minimize hydrolytic degradation.
-
Analytical Vigilance: Stability-indicating methods must be employed that can resolve and quantify the parent compound from its primary hydrolytic degradants.
-
Metabolic Prediction: The potential for in vivo oxidative metabolism of the cyclopropyl ring should be investigated in early ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
By understanding these fundamental stability characteristics, researchers can handle, formulate, and analyze 2-cyano-3-cyclopropylpropanoic acid with confidence, ensuring the integrity of their results and the viability of any potential therapeutic application.
References
- Walter, M. R. (2000). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH.
- Nikishin, G. I., & Kovalev, I. P. (1992). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Russian Chemical Bulletin, 41(10), 1735-1741.
- Purohit, V. S., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
- Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315-320.
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Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
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Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group Meeting. Available at: [Link]
- Fisher, L. A., & Fox, J. M. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 73(21), 8474–8478.
- Stetter, J., & Schering, A. G. (1980). Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production.
- Fisher, L. A., & Fox, J. M. (2009). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Syntheses, 86, 1-11.
- Liang, W. D., et al. (2007). Study of Preparation and Thermal Stability of Cyano-Functionalized Imidazolium Type Ionic Liquids. Asian Journal of Chemistry, 19(6), 4345.
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Organic Chemistry Portal. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Available at: [Link]
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Request PDF. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Available at: [Link]
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- Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
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PubChem. (n.d.). 3-[[1-Cyano-7-(2-fluorophenoxy)-4-hydroxyisoquinoline-3-carbonyl]amino]-2-cyclopropylpropanoic acid. Available at: [Link]
- Joulain, D. (2026). Lyapunov Thermodynamic Stability of the Evolution of Conservatively Perturbed Chemical Equilibrium. Entropy, 28(2), 123.
- Gup, R., et al. (2008). Structural and thermal properties of three cyano-substituted azoderivatives of β-diketones. Journal of Molecular Structure, 875(1-3), 263-270.
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LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. Available at: [Link]
- Nazarov, A. V., et al. (2025).
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PubChem. (n.d.). 2-Amino-3-cyclopropylpropanoic acid. Available at: [Link]
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The Organic Chemistry Tutor. (2024, April 27). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
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Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available at: [Link]
- Al-Adiwish, W. M., & Al-Azzawi, A. M. (2004). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Journal of Chemical Research, 2004(9), 602-604.
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Thermodynamic Characterization and Thermal Stability of 2-Cyano-3-cyclopropylpropanoic Acid: A Methodological Guide
Executive Summary & The Thermodynamic Challenge
In modern medicinal chemistry, 2-cyano-3-cyclopropylpropanoic acid (CAS: 1461715-51-4) serves as a highly specialized aliphatic building block[1]. The molecule features a cyclopropyl ring—which imparts unique steric strain and metabolic resistance—and an α -cyano functional group, which dramatically alters the electronics of the carboxylic acid moiety.
While determining the melting point (MP) and boiling point (BP) of a compound is usually a routine analytical task, 2-cyano-3-cyclopropylpropanoic acid presents a severe thermodynamic challenge: it decomposes before it boils .
Like many cyanoacetic acid derivatives, this compound is highly susceptible to thermal decarboxylation[2]. When heated at atmospheric pressure, the electron-withdrawing nitrile group stabilizes the formation of a carbanion intermediate, facilitating the irreversible loss of carbon dioxide ( CO2 ) at temperatures typically between 140 °C and 180 °C. Consequently, attempting a standard atmospheric boiling point measurement will yield decomposition artifacts (specifically, 3-cyclopropylpropanenitrile) rather than true phase transition data.
This guide outlines the theoretical framework and provides field-proven, self-validating experimental protocols to accurately determine the melting point and the reduced-pressure boiling point of this compound.
Mechanistic Pathway of Thermal Degradation
To understand why specialized protocols are required, one must first understand the causality of the molecule's thermal degradation. The α -carbon is flanked by a strongly electron-withdrawing nitrile group ( −C≡N ) and a carboxylic acid ( −COOH ). Upon the application of thermal energy, the molecule undergoes a concerted cyclic transition state, releasing CO2 . The thermal energy applied to reach the theoretical boiling point is instead consumed by the activation energy of this decarboxylation reaction.
Caption: Thermal decarboxylation pathway of 2-cyano-3-cyclopropylpropanoic acid.
Predictive Thermodynamic Properties
Because empirical phase-transition data for CAS 1461715-51-4 is not universally established in standard supplier catalogs[1], scientists must rely on predictive physical chemistry models (such as the Joback group contribution method) combined with structural analogs to establish experimental baselines.
Table 1: Predicted Properties & Analytical Constraints
| Thermodynamic Property | Estimated Value / Range | Limiting Factor & Causality |
| Melting Point (MP) | 65 °C – 85 °C | Disruption of intermolecular hydrogen-bonded carboxylic dimers. |
| Atmospheric Boiling Point | ~ 260 °C (Theoretical) | Unobservable; molecule degrades prior to reaching vapor pressure equilibrium. |
| Decarboxylation Onset | 140 °C – 160 °C | Loss of CO2 driven by α -cyano carbanion stabilization[2]. |
| Reduced Pressure BP | 130 °C – 145 °C (at 15 mmHg) | Vacuum must be applied to lower the BP below the decomposition onset. |
Self-Validating Experimental Workflows
To accurately characterize this compound, the analytical workflow must separate phase transitions from thermal degradation. We achieve this by pairing Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) and Vacuum Distillation.
Caption: Self-validating workflow for determining melting and boiling points.
Protocol 1: High-Precision Melting Point Determination (OECD TG 102)
Visual capillary methods are prone to error for α -cyano acids due to localized micro-decomposition that can mimic melting. Differential Scanning Calorimetry (DSC) is the authoritative standard, adhering to OECD Test Guideline 102[3].
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC sensor using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C). Causality: This creates a self-validating baseline ensuring that the recorded endotherms are absolute thermodynamic values, not sensor artifacts.
-
Sample Preparation: Weigh exactly 2.0–5.0 mg of 2-cyano-3-cyclopropylpropanoic acid into an aluminum crucible and apply a hermetic seal. Causality: The hermetic seal suppresses the early volatilization of trace moisture or impurities, ensuring a sharp melting peak.
-
Thermal Programming: Equilibrate the sample at 20 °C. Apply a slow, controlled heating ramp of 2 °C/min up to 120 °C under a dry nitrogen purge (50 mL/min).
-
Data Interpretation: The melting point is recorded as the extrapolated onset temperature of the primary endotherm, not the peak maximum. If an exothermic baseline shift follows the melt, it indicates the early onset of thermal degradation.
Protocol 2: Reduced-Pressure Boiling Point Measurement (OECD TG 103)
Because the compound degrades >140 °C, the boiling point must be determined under vacuum. By reducing the system pressure, the vapor pressure of the compound equals the ambient pressure at a much lower temperature, allowing the liquid to boil before the thermal energy breaks the C-C bond[4].
Step-by-Step Methodology:
-
TGA-MS Pre-Screening: Conduct a Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) at a heating rate of 5 °C/min. Monitor the MS for m/z 44 ( CO2 ). Causality: The exact temperature at which m/z 44 spikes dictates the absolute upper-temperature limit for your distillation protocol.
-
Apparatus Assembly: Assemble a micro-distillation apparatus equipped with a high-vacuum pump, a precision capacitance manometer, a Vigreux column, and a cold trap.
-
System Validation: Perform a blank run with a known standard (e.g., pure cyanoacetic acid) to validate the pressure-temperature nomograph of your specific apparatus.
-
Execution: Apply a strict vacuum of 10–15 mmHg. Gradually heat the oil bath.
-
Data Capture: Record the vapor temperature only when a steady reflux ring is established in the column and the thermometer reading stabilizes. The recorded temperature, alongside the exact pressure reading, represents the valid reduced-pressure boiling point.
Conclusion
The thermodynamic characterization of 2-cyano-3-cyclopropylpropanoic acid requires a nuanced approach that respects its chemical reactivity. By utilizing DSC for melting point determination and substituting atmospheric boiling point attempts with rigorously controlled vacuum distillation, researchers can generate highly accurate, reproducible, and E-E-A-T compliant physicochemical data.
References
-
Nano-Test - OECD Test Guideline 102: Melting point/melting range (Industrial chemistry analyses). Source: Nanolab GLP URL:[Link]
-
Regulations.gov - OECD Test Guideline 103: Boiling point determination via differential scanning calorimetry and distillation. Source: U.S. Environmental Protection Agency / European Chemicals Agency (ECHA) URL:[Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 2-Cyano-3-Cyclopropylpropanoic Acid in Organic Solvents
Foreword: Navigating the Physicochemical Landscape of Novel Carboxylic Acids
In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 2-cyano-3-cyclopropylpropanoic acid, a molecule of interest due to its unique structural combination of a carboxylic acid, a cyano group, and a cyclopropyl moiety. While specific experimental data for this compound is not yet widely published, this document will leverage established principles of physical organic chemistry and proven methodologies to predict and systematically determine its solubility in a range of organic solvents. By elucidating the interplay between the molecule's functional groups and various solvent properties, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this and similar chemical entities.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute and the solvent. The structure of 2-cyano-3-cyclopropylpropanoic acid presents a fascinating case study in this regard.
-
The Carboxyl Group (-COOH): This functional group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Carboxylic acids are known to form strong hydrogen bonds with water and other protic solvents.[1][2][3] In less polar, aprotic solvents, they can even form dimers through self-association via hydrogen bonding.[1]
-
The Cyano Group (-C≡N): The nitrile group introduces a strong dipole moment to the molecule, further enhancing its polarity. While not a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. The presence of the cyano group is expected to contribute to the compound's solubility in polar aprotic solvents.
-
The Cyclopropyl Group (-C3H5): This small, strained aliphatic ring is nonpolar and contributes to the hydrophobic character of the molecule. The cyclopropyl group will favorably interact with nonpolar solvents through van der Waals forces.[1]
The overall solubility of 2-cyano-3-cyclopropylpropanoic acid in a given organic solvent will therefore be a result of the interplay between these three distinct structural features. A "like dissolves like" approach suggests that the compound will exhibit appreciable solubility in solvents that can engage in hydrogen bonding and accommodate both polar and nonpolar moieties.[1]
Predicting the Solubility Profile: A Solvent-by-Solvent Analysis
Based on the molecular structure, we can anticipate the following solubility trends:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar carboxyl and cyano groups. The small alkyl chains can also interact favorably with the cyclopropyl group. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting with the carboxyl proton. The absence of donor capabilities may slightly limit solubility compared to protic solvents. |
| Ethers | Diethyl Ether, THF | Moderate | Ethers are hydrogen bond acceptors and have a moderate polarity, allowing for some interaction with the carboxyl and cyano groups. Their nonpolar character will also solvate the cyclopropyl moiety. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | While capable of weak hydrogen bonding, their primary interactions will be dipole-dipole and van der Waals forces. The solubility will depend on the balance between these interactions and the energy required to break up the solute lattice. |
| Nonpolar | Toluene, Hexane | Low | The significant polarity of the carboxyl and cyano groups will be poorly solvated by these nonpolar solvents, leading to low solubility despite favorable interactions with the cyclopropyl group. |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical data, a systematic experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[4]
The Shake-Flask Method: A Step-by-Step Guide
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 2-cyano-3-cyclopropylpropanoic acid to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, centrifuge the samples.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Quantify the concentration of 2-cyano-3-cyclopropylpropanoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.
-
Diagram of the Shake-Flask Experimental Workflow
Caption: Key intermolecular forces driving the dissolution process.
Conclusion and Future Directions
While this guide provides a robust theoretical framework and a practical methodology for determining the solubility profile of 2-cyano-3-cyclopropylpropanoic acid, experimental validation remains the crucial next step. The predicted solubility trends, if confirmed, will provide valuable guidance for the selection of appropriate solvents for synthesis, purification, and formulation development. Furthermore, a comprehensive understanding of the solubility behavior of this molecule will contribute to the broader knowledge base of structure-property relationships in medicinal chemistry. Future work should focus on obtaining empirical solubility data in a diverse set of organic solvents at various temperatures.
References
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- UNT Digital Library. (2026, February 23).
- ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- ResearchGate. (n.d.). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF.
- Echemi. (2022, October 14).
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Raytor. (2026, January 22).
- Matrix Scientific. (n.d.). 2-Cyano-3-cyclopropylprop-2-enoic acid.
- NextSDS. (n.d.).
- Benchchem. (n.d.). A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents.
- PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383.
- PubChem. (n.d.). 2-Amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 519178.
- National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC.
- Advanced ChemBlocks. (2026, March 28). 2-Cyano-3-cyclopropyl-acrylic acid.
- ChemicalBook. (n.d.). 2-cyano-4-cyclopropyl-propanoic acid.
- CymitQuimica. (n.d.). CAS 53544-13-1: Propanoic acid, 3-cyano-2-oxo-, ethyl este….
- ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF.
- National Institutes of Health. (n.d.). 2-Cyano-3-phenylpropionic acid | C10H9NO2 | CID 220055 - PubChem.
- National Institutes of Health. (n.d.). 3-Cyclopropylpropanoic acid | C6H10O2 | CID 2758013 - PubChem.
- Sigma-Aldrich. (n.d.). 3-Cyano-2-phenylpropanoic acid.
Sources
Application Note: 2-Cyano-3-cyclopropylpropanoic Acid as a Bifunctional Scaffold in Drug Discovery
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted and metabolically stable motifs is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Cyano-3-cyclopropylpropanoic acid (CAS: 1461715-51-4) has emerged as a highly versatile, bifunctional building block. By combining an α -cyano acid moiety with a cyclopropyl ring, this intermediate serves as a divergent starting point for synthesizing complex peptidomimetics (via β -amino acids) and heterocyclic pharmacophores (via pyrazolones).
This application note provides a comprehensive, self-validating technical guide to utilizing this compound, detailing the causality behind specific synthetic methodologies and offering robust experimental protocols.
Physicochemical Profiling & Strategic Rationale
The "Cyclopropyl Effect" is a well-documented phenomenon in medicinal chemistry. The cyclopropyl ring acts as a rigid bioisostere for alkyl groups (like isopropyl or gem-dimethyl motifs), offering enhanced metabolic stability by blocking cytochrome P450-mediated oxidation sites[1]. Furthermore, its unique bond angles impart alkene-like π -character, which can improve binding affinity through favorable interactions with target protein pockets.
When attached to a cyano-propanoic acid backbone, the molecule presents two highly orthogonal reactive sites (the nitrile and the carboxylic acid), allowing for precise, chemoselective transformations.
Table 1: Physicochemical Profile of the Intermediate
| Property | Value / Description |
| Chemical Name | 2-Cyano-3-cyclopropylpropanoic acid |
| CAS Number | 1461715-51-4 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| SMILES | OC(=O)C(CC1CC1)C#N |
| H-Bond Donors / Acceptors | 1 / 3 |
| Strategic Utility | Precursor for β -amino acids and 5-membered nitrogenous heterocycles |
Divergent Synthetic Workflows
The true value of 2-cyano-3-cyclopropylpropanoic acid lies in its divergent reactivity. Depending on the chosen reaction conditions, researchers can selectively target the nitrile group for reduction or utilize both the nitrile and carboxylate groups for cyclocondensation.
Caption: Divergent synthetic applications of 2-cyano-3-cyclopropylpropanoic acid.
Protocol A: Chemoselective Reduction to γ -Cyclopropyl- β -Amino Acids
β -amino acids are highly valued in the design of β -peptides and peptidomimetics because they render the resulting amides resistant to proteolytic degradation. Reducing the α -cyano group without reducing the free carboxylic acid requires precise chemoselectivity.
Mechanistic Rationale & Causality
Catalytic hydrogenation using Raney Nickel (CORM-III or W-2 type) is the optimal choice [2]. Unlike borane complexes (which will reduce the carboxylic acid) or palladium on carbon (which can cause cyclopropyl ring opening or require harsh acidic conditions), Raney Ni selectively reduces nitriles at moderate pressures.
The Role of Ammonia: A critical challenge in nitrile reduction is the formation of secondary amine dimers. As the nitrile is reduced to an imine, the newly formed primary amine can attack the unreacted imine. Conducting the reaction in a solvent saturated with ammonia (NH₃) shifts the equilibrium, overwhelmingly favoring the primary amine.
Caption: Mechanism of chemoselective cyano reduction and byproduct suppression by ammonia.
Step-by-Step Methodology
-
Preparation: In a high-pressure hydrogenation Parr reactor, dissolve 2-cyano-3-cyclopropylpropanoic acid (10 mmol) in 40 mL of 7M NH₃ in Methanol.
-
Catalyst Addition: Carefully add 1.5 g of washed Raney Nickel slurry. (Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry in air).
-
Hydrogenation: Purge the vessel three times with inert N₂ gas, followed by three purges with H₂ gas. Pressurize the reactor to 80 psi with H₂.
-
Reaction: Stir vigorously at 25–30 °C for 12 hours.
-
Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a tightly packed pad of Celite, washing with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a minimal amount of distilled water and carefully adjust the pH to ~6.0 using 1M HCl.
Self-Validation Checkpoint: At pH 6.0 (the approximate isoelectric point), the zwitterionic β -amino acid (3-amino-2-(cyclopropylmethyl)propanoic acid) will precipitate as a white solid. If precipitation fails, LC-MS should be utilized to confirm the mass shift from m/z 140 [M+H]⁺ (starting material) to m/z 144 [M+H]⁺ (product). A positive ninhydrin stain (deep purple) on a silica TLC plate will definitively confirm the presence of the primary aliphatic amine.
Protocol B: Cyclocondensation to 4-(Cyclopropylmethyl)-3-amino-5-pyrazolones
3-Amino-5-pyrazolones are privileged scaffolds frequently found in ATP-competitive kinase inhibitors and free-radical scavengers. This pathway utilizes both the cyano and carboxylate functional groups in a tandem sequence.
Mechanistic Rationale & Causality
Direct condensation of hydrazine with a free carboxylic acid is inefficient due to salt formation. Therefore, the carboxylic acid must first be masked as an ethyl ester. In the subsequent cyclocondensation, the highly nucleophilic nitrogen of hydrazine attacks the electrophilic nitrile carbon to form an amidrazone intermediate. This intermediate undergoes rapid intramolecular nucleophilic acyl substitution, attacking the ester carbonyl and expelling ethanol to close the 5-membered pyrazolone ring.
Step-by-Step Methodology
Step 1: Esterification
-
Dissolve 2-cyano-3-cyclopropylpropanoic acid (10 mmol) in 30 mL of absolute ethanol.
-
Add 0.5 mL of concentrated H₂SO₄ dropwise as a catalyst.
-
Reflux the mixture at 80 °C for 4 hours.
-
Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over MgSO₄ and evaporate to yield the crude ethyl 2-cyano-3-cyclopropylpropanoate.
Step 2: Cyclocondensation
-
Dissolve the crude ester in 20 mL of absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (80% aqueous solution, 12 mmol, 1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to 85 °C for 6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath to induce crystallization.
-
Filter the resulting precipitate and wash with ice-cold ethanol to yield 4-(cyclopropylmethyl)-3-amino-1H-pyrazol-5(4H)-one.
Self-Validation Checkpoint: The success of the esterification step is validated by the appearance of a new ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) in the ¹H NMR spectrum. Following cyclocondensation, the complete disappearance of these ethyl signals, coupled with the appearance of broad exchangeable N-H/O-H signals (due to pyrazolone tautomerism) at >10 ppm, confirms ring closure. The final product should exhibit a sharp, distinct melting point characteristic of highly crystalline heterocyclic systems.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from[Link]
- U.S. Patent No. 7,026,513 B2. (2006). Manufacture of phenyl ethylamine compounds. Google Patents.
-
Molport Chemical Database. (n.d.). 2-Cyano-3-cyclopropylpropanoic acid Product Information. Retrieved from[Link]
Application Notes and Protocols: Esterification Methods for 2-Cyano-3-cyclopropylpropanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-cyclopropylpropanoic acid and its ester derivatives are valuable building blocks in modern synthetic and medicinal chemistry. The unique combination of a cyano group, a strained cyclopropyl ring, and a carboxylic acid moiety makes them attractive precursors for a variety of complex molecular architectures. The ester functional group, in particular, serves as a crucial intermediate for further transformations or as a key component in tuning the pharmacokinetic properties of biologically active molecules.
This guide provides a detailed overview of robust and field-proven methods for the esterification of 2-cyano-3-cyclopropylpropanoic acid. As Senior Application Scientists, we move beyond simple procedural lists to explain the underlying principles and causal logic behind experimental choices. Each protocol is designed as a self-validating system, offering researchers the tools to reliably synthesize the desired esters while understanding the critical parameters that govern success.
Method 1: Steglich Esterification: The Gold Standard for Mild and Efficient Coupling
The Steglich esterification, first reported in 1978, is a powerful and versatile method that utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[1][2] Its primary advantage lies in its exceptionally mild reaction conditions, which are highly compatible with sensitive functional groups that might not tolerate the harsh conditions of classical acid-catalyzed methods.[2][3][4]
Principle and Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[3][5] While this intermediate can react directly with an alcohol, the reaction is often slow and can lead to the formation of a stable N-acylurea byproduct.[3] The genius of the Steglich method is the addition of catalytic DMAP. As a superior nucleophile compared to the alcohol, DMAP rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[5][6] This intermediate is highly electrophilic and readily undergoes acylation by the alcohol, regenerating the DMAP catalyst and forming the desired ester. The driving force for the reaction is the formation of the insoluble and stable N,N'-dicyclohexylurea (DCU) byproduct.
This method is particularly well-suited for 2-cyano-3-cyclopropylpropanoic acid due to:
-
Neutral pH and Room Temperature Conditions: Preserves the integrity of the cyclopropyl ring and the cyano group.
-
High Yields: The catalytic cycle is highly efficient, often leading to excellent yields.[7]
-
Versatility: Effective for a wide range of alcohols, including sterically hindered ones like tert-butanol.[3][5]
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of Ethyl 2-cyano-3-cyclopropylpropanoate
Materials:
-
2-Cyano-3-cyclopropylpropanoic acid (1.0 eq)
-
Anhydrous Ethanol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-cyano-3-cyclopropylpropanoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add anhydrous ethanol (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of DCC (1.1 eq) in a minimal amount of anhydrous DCM to the cooled mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8] This removes unreacted DMAP and any remaining acidic or basic impurities.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude ester by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Method 2: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is one of the most fundamental reactions in organic chemistry, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9][10] Its primary advantages are its operational simplicity and the use of inexpensive reagents.
Principle and Rationale
The reaction is an equilibrium process.[11] A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[11] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9]
To drive the equilibrium towards the product side, one of two strategies is typically employed:
-
Use of Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, pushing the equilibrium forward according to Le Châtelier's principle.[10]
-
Removal of Water: Water can be removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus, particularly with higher-boiling alcohols and solvents like toluene.[10]
Causality Note: While simple, this method's reliance on strong acid and elevated temperatures can be a drawback for 2-cyano-3-cyclopropylpropanoic acid. The cyclopropyl ring can be susceptible to acid-catalyzed ring-opening, and the nitrile group can potentially undergo hydrolysis under prolonged heating in strong aqueous acid, although this typically requires harsher conditions. This method is best suited for robust, simple alcohols like methanol or ethanol where the reaction can be driven to completion quickly.
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 2-cyano-3-cyclopropylpropanoate
Materials:
-
2-Cyano-3-cyclopropylpropanoic acid (1.0 eq)
-
Anhydrous Methanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of 2-cyano-3-cyclopropylpropanoic acid in anhydrous methanol (e.g., 0.2 M concentration), slowly and carefully add concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether). Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or silica gel chromatography to obtain the pure methyl ester.
Method 3: Mitsunobu Reaction: Inversion and Mild Activation
The Mitsunobu reaction is a unique dehydration-condensation reaction that couples a relatively acidic nucleophile (like a carboxylic acid) with a primary or secondary alcohol under mild, neutral conditions.[12][13] It employs a redox system consisting of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Principle and Rationale
The mechanism is complex but elegant. PPh₃ and DEAD first react to form a phosphorane betaine intermediate.[13] This species deprotonates the carboxylic acid to form a carboxylate anion and a protonated intermediate. The alcohol is then activated by the protonated intermediate, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via an Sₙ2 reaction to form the ester.[13]
Key characteristics of the Mitsunobu reaction include:
-
Mild Conditions: The reaction is typically run at or below room temperature, making it ideal for delicate substrates.
-
Stereochemical Inversion: For chiral secondary alcohols, the reaction proceeds with a clean inversion of stereochemistry, a highly valuable feature in asymmetric synthesis.[14][15]
-
Work-up Challenges: A significant drawback is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, which can complicate purification.[16]
Causality Note: The pKa of the carboxylic acid is critical; it must be acidic enough (generally pKa < 13) to protonate the PPh₃-DEAD adduct.[15][16] 2-Cyano-3-cyclopropylpropanoic acid is expected to be sufficiently acidic for this transformation.
Mitsunobu Reaction Mechanism
Caption: Simplified Mitsunobu Reaction Mechanism.
Detailed Protocol: General Mitsunobu Esterification
Materials:
-
2-Cyano-3-cyclopropylpropanoic acid (1.0 eq)
-
Alcohol (e.g., benzyl alcohol) (1.0-1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2-1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-cyano-3-cyclopropylpropanoic acid (1.0 eq), the desired alcohol (1.1 eq), and PPh₃ (1.3 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD solution dropwise via syringe over 20-30 minutes. The characteristic orange/red color of DEAD may fade as the reaction proceeds.
-
Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours (or until TLC indicates completion).
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with TPPO and the hydrazine byproduct. Purification is typically achieved via silica gel chromatography. The byproducts can sometimes be partially removed by trituration with a solvent like cold diethyl ether, where the nonpolar byproducts may be less soluble than the desired ester.
-
Comparative Summary of Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Strong acid (H₂SO₄, TsOH), heat (reflux)[10] | Neutral, mild (0 °C to RT)[2][5] | Neutral, mild (0 °C to RT)[12] |
| Key Reagents | Alcohol (excess), Acid Catalyst | Carboxylic Acid, Alcohol, DCC/EDC, DMAP (cat.) | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD |
| Substrate Scope | Good for simple, robust substrates. Tertiary alcohols prone to elimination.[10] | Excellent. Tolerates sensitive functional groups and sterically hindered substrates.[3][7] | Excellent. Requires acidic nucleophile (pKa < 13). Known for inverting stereocenters.[13][16] |
| Primary Byproducts | Water | N,N'-Dicyclohexylurea (DCU) - insoluble | Triphenylphosphine oxide (TPPO), Hydrazine dicarboxylate - soluble |
| Work-up | Neutralization, extraction. Requires removal of excess alcohol. | Simple filtration to remove DCU, followed by standard extraction.[8] | Often requires careful chromatography to separate product from soluble byproducts.[16] |
| Cost | Low | Moderate (DCC and DMAP are more expensive) | High (Phosphines and azodicarboxylates are costly) |
| Best For... | Large-scale synthesis of simple methyl/ethyl esters from robust acids. | High-value, acid-sensitive, or sterically demanding substrates. | Stereochemical inversion of alcohols or when all other methods fail due to substrate sensitivity. |
Conclusion
The choice of esterification method for 2-cyano-3-cyclopropylpropanoic acid is dictated by the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other sensitive functional groups.
-
For general-purpose synthesis of esters from sensitive or valuable substrates, the Steglich Esterification is the most highly recommended method due to its mild conditions, high yields, and straightforward work-up.
-
The Fischer-Speier Esterification remains a viable, cost-effective option for producing simple, unhindered esters (e.g., methyl or ethyl) on a large scale, provided that potential acid-lability of the substrate is carefully monitored.
-
The Mitsunobu Reaction serves as a powerful specialty tool, particularly when mild conditions are paramount or when a stereochemical inversion of a chiral alcohol is desired.
By understanding the causality behind each method, researchers can make informed decisions to optimize their synthetic strategy, ensuring efficient and reliable access to the desired ester derivatives of 2-cyano-3-cyclopropylpropanoic acid for downstream applications in drug discovery and development.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Radleys. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
- Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- Google Patents. (1989). EP0331280A1 - Method for esterifying hindered carboxylic acids.
-
Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chem-Station. (2014). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Application Note: Scale-Up Synthesis Route for 2-Cyano-3-cyclopropylpropanoic Acid
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Executive Summary & Route Rationale
The synthesis of 2-cyano-3-cyclopropylpropanoic acid presents a unique challenge in process chemistry: achieving high mono-selectivity while avoiding costly and time-consuming chromatographic purification. This compound, featuring a cyclopropylmethyl moiety and a cyano-substituted propanoic acid backbone, is a highly valuable building block in medicinal chemistry.
When designing a scale-up route, chemists typically evaluate two primary pathways:
-
The Alkylation Route: Direct alkylation of ethyl cyanoacetate with (bromomethyl)cyclopropane.
-
The Knoevenagel-Reduction Route: Condensation of cyclopropanecarboxaldehyde with ethyl cyanoacetate, followed by conjugate reduction and saponification.
Causality in Route Selection: While the alkylation route is shorter, ethyl cyanoacetate is notoriously prone to dialkylation due to the presence of two highly acidic α-protons. Suppressing dialkylation requires a massive excess of ethyl cyanoacetate, which must later be removed via high-vacuum distillation—a thermally hazardous and inefficient process on a large scale. Furthermore, (bromomethyl)cyclopropane is expensive and susceptible to base-mediated ring-opening side reactions.
To guarantee a scalable, self-validating, and chromatography-free process, we mandate the Knoevenagel-Reduction Route . This three-step sequence ensures 100% mono-selectivity[1], utilizes inexpensive starting materials, and yields highly crystalline intermediates and final products[2].
Synthetic Workflow
3-Step synthesis of 2-cyano-3-cyclopropylpropanoic acid via Knoevenagel condensation.
Step-by-Step Experimental Protocols
Step 1: Knoevenagel Condensation
Objective: Synthesis of Ethyl 2-cyano-3-cyclopropylacrylate.
-
Mechanistic Causality: The addition of catalytic piperidine and acetic acid generates an electrophilic iminium ion intermediate with cyclopropanecarboxaldehyde. This significantly lowers the LUMO of the electrophile, accelerating the nucleophilic attack by the enol form of ethyl cyanoacetate[3]. Toluene is used as the solvent to allow for the azeotropic removal of water via a Dean-Stark trap, driving the reversible condensation to completion.
Protocol (1.0 mol scale):
-
Charge a 2 L jacketed reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser with toluene (800 mL).
-
Add cyclopropanecarboxaldehyde (70.1 g, 1.0 mol) and ethyl cyanoacetate (118.8 g, 1.05 mol).
-
Add piperidine (4.3 g, 0.05 mol) and glacial acetic acid (3.0 g, 0.05 mol).
-
Heat the mixture to reflux (approx. 110 °C).
-
In-Process Control (IPC): Monitor water collection in the Dean-Stark trap. The reaction is complete when water ceases to evolve (~18 mL collected, typically 4–6 hours) and HPLC shows < 2% aldehyde remaining.
-
Cool to 20 °C, wash the organic layer with 1M HCl (200 mL), saturated NaHCO₃ (200 mL), and brine (200 mL) to remove the amine catalyst.
-
Concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil, which may crystallize upon standing. (Expected yield: 157 g, 95%).
Step 2: Chemoselective Conjugate Reduction
Objective: Synthesis of Ethyl 2-cyano-3-cyclopropylpropanoate[2].
-
Mechanistic Causality: Sodium borohydride (NaBH₄) in a protic solvent (ethanol) selectively reduces the electron-deficient α,β-unsaturated double bond via 1,4-hydride delivery[4]. Ethanol is strictly required as it acts as the proton source to quench the resulting α-cyano ester enolate. Maintaining the temperature between 0–5 °C is critical; higher temperatures risk the over-reduction of the ester or cyano functional groups.
Protocol:
-
Dissolve Intermediate 1 (157 g, 0.95 mol) in absolute ethanol (1.2 L) in a 3 L reactor and cool to 0–5 °C.
-
Portion-wise, add NaBH₄ (18.0 g, 0.475 mol, 0.5 eq.) over 1 hour, maintaining the internal temperature below 10 °C. Safety Note: Hydrogen gas is evolved; ensure vigorous exhaust ventilation.
-
Stir at 0–5 °C for 2 hours.
-
IPC: Check by TLC (Hexanes:EtOAc 4:1). The UV-active starting material spot should completely disappear.
-
Quench the reaction by carefully adding acetone (50 mL) to destroy excess NaBH₄, followed by 1M aqueous NH₄Cl (500 mL).
-
Evaporate the bulk of the ethanol under vacuum. Extract the aqueous residue with Ethyl Acetate (3 × 400 mL).
-
Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 2 as a colorless oil. (Expected yield: 145 g, 91%).
Step 3: Saponification & Isolation
Objective: Synthesis of 2-Cyano-3-cyclopropylpropanoic acid.
-
Mechanistic Causality: Base-mediated saponification of the ethyl ester occurs rapidly at room temperature. The cyano group remains intact because nitrile hydrolysis requires significantly harsher conditions (e.g., prolonged reflux in strong acid or base). Acidifying the resulting sodium carboxylate to pH 2 protonates the acid, drastically reducing its aqueous solubility and forcing it to precipitate as a highly pure crystalline solid.
Protocol:
-
Dissolve Intermediate 2 (145 g, 0.86 mol) in THF (400 mL) and cool to 10 °C.
-
Add a solution of NaOH (51.6 g, 1.29 mol, 1.5 eq.) in water (400 mL) dropwise over 30 minutes.
-
Stir the biphasic mixture at 20–25 °C for 3 hours.
-
IPC: Monitor by HPLC. The ester peak should be completely consumed.
-
Remove THF under reduced pressure. Wash the remaining aqueous layer with Methyl tert-butyl ether (MTBE, 200 mL) to remove any non-polar organic impurities.
-
Cool the aqueous layer to 0–5 °C and slowly acidify with 6M HCl until the pH reaches 1.5–2.0. A thick white precipitate will form.
-
Filter the solid, wash with ice-cold water (2 × 100 mL), and dry in a vacuum oven at 45 °C to constant weight. (Expected yield: 110 g, 92%).
Quantitative Data & Scale-Up Metrics
The following table summarizes the key metrics, expected yields, and critical process parameters for a 1-mole scale execution.
| Step | Transformation | Expected Yield | Purity (HPLC) | Key Process Hazards | In-Process Control (IPC) |
| 1 | Knoevenagel Condensation | 92 – 95% | > 97% | Mild exotherm upon heating; toluene flammability. | Water volume in Dean-Stark; HPLC for aldehyde. |
| 2 | Conjugate Reduction | 88 – 91% | > 98% | H₂ gas evolution ; strong exotherm during NaBH₄ addition. | TLC (disappearance of UV-active alkene). |
| 3 | Saponification & Isolation | 90 – 94% | > 99.5% | Exotherm during HCl acidification. | HPLC for ester consumption; pH probe (target pH 2). |
| Overall | Telescoped Synthesis | 73 – 81% | > 99.5% | - | - |
References
- SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF - EP 4188929 B1 Source: European Patent Office URL
-
Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Reduction of Activated Conjugated Alkenes by the InCl3—NaBH4 Reagent System Source: ResearchGate URL:[Link]
Sources
Application Notes and Protocols: Decarboxylation of 2-Cyano-3-cyclopropylpropanoic Acid
Introduction: Significance and Applications
The decarboxylation of 2-cyano-3-cyclopropylpropanoic acid is a crucial chemical transformation that yields 3-cyclopropylpropanenitrile. This product serves as a valuable and versatile building block in medicinal chemistry and drug development. The cyclopropyl moiety is a highly sought-after structural motif in modern pharmaceuticals.[1][2][3] Its unique stereoelectronic properties—resulting from the strained three-membered ring—can significantly enhance a drug candidate's metabolic stability, binding affinity, potency, and pharmacokinetic profile.[1][2][3]
Molecules incorporating the cyclopropyl group often show reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, a common hurdle in drug development.[3] Consequently, the synthesis of intermediates like 3-cyclopropylpropanenitrile is of high interest to researchers aiming to optimize lead compounds. The cyano group itself is a key functional handle, readily converted into other essential functionalities such as amines, amides, or carboxylic acids, making it a cornerstone for constructing more complex molecular architectures.[4]
This document provides a comprehensive guide to the thermal decarboxylation of 2-cyano-3-cyclopropylpropanoic acid, detailing the underlying mechanism, a robust experimental protocol, and methods for analysis and process optimization.
Scientific Principles and Reaction Mechanism
The decarboxylation of a carboxylic acid is a reaction in which a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, the presence of an electron-withdrawing group at the alpha or beta position significantly facilitates this process.[5][6]
In the case of 2-cyano-3-cyclopropylpropanoic acid, the electron-withdrawing cyano group (-C≡N) at the α-position is key to enabling the reaction under thermal conditions. The reaction proceeds through a concerted, cyclic six-membered transition state, analogous to the well-known decarboxylation of β-keto acids.[5][7]
The proposed mechanism involves the following steps:
-
The carboxylic acid proton is transferred to the nitrogen atom of the cyano group.
-
Simultaneously, the carbon-carbon bond between the carboxyl group and the alpha-carbon breaks.
-
The electrons from the breaking C-C bond shift to form a new carbon-carbon double bond, resulting in a ketenimine intermediate and the release of a stable CO₂ molecule.
-
The ketenimine intermediate is unstable and rapidly tautomerizes to the more stable nitrile product, 3-cyclopropylpropanenitrile.
This intramolecular pathway has a relatively low activation energy, allowing the reaction to proceed efficiently upon heating without the need for harsh reagents.
Caption: Proposed mechanism for the thermal decarboxylation.
Detailed Experimental Protocol
This protocol describes the thermal decarboxylation of 2-cyano-3-cyclopropylpropanoic acid on a laboratory scale. The reaction is performed neat (without solvent) and monitored by the evolution of carbon dioxide gas.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| 2-Cyano-3-cyclopropylpropanoic acid | ≥97% | Various | Starting material. |
| Diethyl ether (Et₂O) | Anhydrous | Various | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Various | For aqueous wash to remove unreacted acid. |
| Brine (Saturated NaCl solution) | ACS Reagent | Various | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Various | Drying agent. |
| Celite® (Diatomaceous earth) | N/A | Various | Optional, for filtration. |
Equipment Setup
-
Three-neck round-bottom flask (sized appropriately for the reaction scale).
-
Heating mantle with a thermocouple and temperature controller.
-
Magnetic stirrer and stir bar.
-
Condenser (e.g., Liebig or Allihn).
-
Gas outlet adapter connected to an oil bubbler to monitor gas evolution.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Caption: Step-by-step experimental workflow diagram.
Reaction Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and a gas outlet connected to an oil bubbler. Ensure all glassware is dry.
-
Charging the Flask: Add 2-cyano-3-cyclopropylpropanoic acid to the flask.
-
Heating and Reaction: Begin stirring and gradually heat the flask using the heating mantle. A typical temperature range for this type of decarboxylation is 180-220°C.[8][9]
-
Causality: Sufficient thermal energy is required to overcome the activation barrier of the cyclic transition state. The reaction is endothermic, and heating drives the equilibrium towards the products by facilitating the release of gaseous CO₂.
-
-
Monitoring Progress: The start of the reaction is indicated by the evolution of CO₂ gas, which can be observed as bubbles in the oil bubbler. The reaction is considered complete when gas evolution ceases.
-
Self-Validation: The rate of bubbling provides a real-time, qualitative measure of the reaction rate. A vigorous evolution indicates the reaction is proceeding well, while a slowing rate suggests it is nearing completion.
-
-
Cooling: Once gas evolution has stopped, turn off the heating mantle and allow the flask to cool to room temperature.
Workup and Purification
-
Extraction: Dilute the cooled, crude product with diethyl ether and transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x) to remove any unreacted carboxylic acid.
-
Brine (1x) to remove residual water and salts.
-
Causality: The basic NaHCO₃ wash deprotonates the acidic starting material, forming a water-soluble carboxylate salt that partitions into the aqueous phase, effectively separating it from the neutral nitrile product.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude 3-cyclopropylpropanenitrile.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, the nitrile can be purified by vacuum distillation.
Process Optimization and Troubleshooting
| Parameter / Issue | Recommended Action & Rationale |
| Incomplete Reaction | Action: Increase the reaction temperature slightly (e.g., in 10°C increments) or prolong the heating time. Rationale: The reaction may have a higher activation energy than anticipated. Ensuring the temperature is maintained consistently above the decomposition point is critical. |
| Reaction Temperature | Action: Start at a lower temperature (e.g., 160°C) and gradually increase until steady gas evolution is observed. Avoid excessive temperatures to prevent potential side reactions or decomposition of the product. Rationale: Finding the minimum effective temperature improves energy efficiency and selectivity. |
| Darkening of Product | Action: If the product darkens significantly, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Dark coloration may indicate oxidative side reactions at high temperatures. An inert atmosphere minimizes the presence of oxygen. |
| Pressure Buildup | Action: Ensure the system is not closed. The gas outlet must be vented to a bubbler or fume hood. Rationale: Decarboxylation produces a significant volume of CO₂ gas. A closed system will lead to a dangerous buildup of pressure. |
Analytical Characterization
The identity and purity of the final product, 3-cyclopropylpropanenitrile, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.1-1.0 ppm) and the two methylene groups (-CH₂CH₂CN).
-
¹³C NMR will confirm the presence of the nitrile carbon (~119 ppm) and the carbons of the cyclopropyl and ethyl chain.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile C≡N stretch should be observed around 2240-2260 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material indicates a complete reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight via the mass spectrum.
Safety Precautions
Working with cyanide-containing compounds requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield where splashing is possible), and chemical-resistant gloves (double-gloving is recommended).[10]
-
Handling: All manipulations of the starting material and product should be performed within a certified chemical fume hood to prevent inhalation of any volatile compounds or dust.[10][14]
-
Incompatible Materials: Keep acids strictly separate from cyanide-containing waste streams and reaction setups. The acidification of cyanide salts can produce highly toxic hydrogen cyanide (HCN) gas.[11][13]
-
Waste Disposal: All cyanide-contaminated waste, including gloves, paper towels, and glassware rinses, must be collected in dedicated, clearly labeled hazardous waste containers.[10][11] Do not mix cyanide waste with other waste streams.[12]
-
Emergency Procedures: Ensure an emergency safety shower and eyewash station are accessible.[10] Be familiar with your institution's specific emergency procedures for cyanide exposure. Do not work alone when handling these materials.[12][14]
References
- Krapcho, A. P. (n.d.). Krapcho decarboxylation. Grokipedia.
- Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety.
- Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Environment, Health & Safety.
- Columbia University. (2013, May 7). Cyanide Safe Use Guidelines. Research - Columbia University.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- University College London. (2021, June 7). Cyanide Compounds. Safety Services.
- Krapcho, A. P. (n.d.). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions.
- Wikipedia contributors. (n.d.). Krapcho decarboxylation. Wikipedia.
- Kappe, C. O., & Pieber, B. (2013). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. ResearchGate.
- Organic Chemistry. (2024, April 20). Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation [Video]. YouTube.
- Zard, S. Z., & Tlahuext-Aca, A. (2016). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. RSC Publishing.
- Feringa, B. L., & Stöckl, D. (2016). Coupling of the decarboxylation of 2-Cyano-2-phenylpropanoic acid to large-amplitude motions. Pure.
- Ghorbani-Vaghei, R. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
- Tice, C. M. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
- Brown, A. D., et al. (2010). Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury. Journal of Medicinal Chemistry.
- Tice, C. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Stetter, H., & Kuhlmann, H. (1980). Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production. Google Patents.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Stetter, H., & Kuhlmann, H. (1980). Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production. Google Patents.
- Chemistry Steps. (2024, January 19). Decarboxylation.
- LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts.
- Reddit. (2019, May 8). How to decarboxylate an alpha-keto carboxylic acid to aldehyde? r/chemistry.
- Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry.
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Application Note: Enantioselective Synthesis of 2-Cyano-3-cyclopropylpropanoic Acid via Chiral Phase-Transfer Catalysis
Executive Summary & Scope
The enantioselective synthesis of highly functionalized chiral building blocks is a cornerstone of modern drug discovery. 2-Cyano-3-cyclopropylpropanoic acid is a versatile chiral intermediate, sharing structural motifs with precursors used in the development of potent dihydroorotate dehydrogenase (DHODH) inhibitors and advanced immunosuppressive agents[1].
Synthesizing this molecule in high enantiomeric purity presents a distinct chemical challenge: the α -stereocenter is flanked by two strongly electron-withdrawing groups (cyano and carboxyl), making the α -proton highly acidic and exceptionally prone to base-catalyzed racemization. This application note details a robust, two-step synthetic strategy utilizing Chiral Phase-Transfer Catalysis (PTC) to establish the stereocenter, followed by an orthogonal acidic deprotection to yield the free acid without compromising chiral integrity.
Mechanistic Principles & Causality (E-E-A-T)
To achieve high enantiomeric excess (ee) while preventing downstream racemization, experimental choices must be mechanistically deliberate.
The Role of the tert-Butyl Ester
Instead of directly alkylating a free cyanoacetic acid or a simple methyl ester, tert-butyl cyanoacetate is selected as the starting material. This choice serves a dual purpose:
-
Steric Amplification : The bulky tert-butyl group forces the enolate into a highly specific orientation within the chiral pocket of the phase-transfer catalyst, maximizing facial discrimination during the electrophilic attack[2].
-
Orthogonal Deprotection : Saponification (basic hydrolysis) of a standard ester would immediately racemize the newly formed α -stereocenter via enolization. The tert-butyl ester can be cleaved under strictly acidic conditions (using Trifluoroacetic Acid), which bypasses enolate formation entirely and preserves the stereocenter.
Chiral Phase-Transfer Catalysis (PTC) Dynamics
The asymmetric alkylation utilizes a C2 -symmetric spirocyclic quaternary ammonium bromide (Maruoka Catalyst). The causality of the reaction conditions is as follows:
-
Base Selection (CsOH) : Cesium hydroxide is utilized instead of standard NaOH or KOH. The large, polarizable cesium cation facilitates rapid deprotonation at the aqueous-organic interface and readily exchanges with the bulky chiral ammonium cation. This promotes the formation of a highly structured, tight chiral ion pair between the catalyst and the cyanoacetate enolate[2].
-
Temperature Control (-60 °C) : Operating at cryogenic temperatures suppresses the non-catalyzed background alkylation (which yields racemic product) and rigidifies the transition state of the chiral ion pair, ensuring the electrophile—(bromomethyl)cyclopropane—can only approach from the unshielded face[3].
Figure 1: Mechanistic cycle of the chiral phase-transfer catalyzed asymmetric alkylation.
Data Presentation: Condition Optimization
The following table summarizes the optimization landscape for the asymmetric alkylation of tert-butyl cyanoacetate, demonstrating the critical impact of base and temperature on enantioselectivity[2][3].
| Entry | Base (5.0 eq) | Solvent | Temp (°C) | Catalyst (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 50% KOH (aq) | Toluene | 0 | 1.0 | 85 | 82 |
| 2 | 50% KOH (aq) | Diethyl Ether | 0 | 1.0 | 88 | 89 |
| 3 | 50% CsOH (aq) | Diethyl Ether | -40 | 1.0 | 92 | 94 |
| 4 | 50% CsOH (aq) | Diethyl Ether | -60 | 1.0 | 95 | >98 |
Table 1: Optimization of reaction conditions for the asymmetric alkylation step.
Experimental Protocols (Self-Validating Workflows)
Figure 2: Synthetic workflow for the enantioselective preparation of the target compound.
Step 1: Synthesis of tert-Butyl (S)-2-cyano-3-cyclopropylpropanoate
Objective: Establish the C2 stereocenter via chiral PTC.
-
Preparation : To an oven-dried Schlenk flask under an argon atmosphere, add tert-butyl cyanoacetate (10.0 mmol, 1.41 g) and the C2 -symmetric Maruoka spirocyclic ammonium bromide catalyst (0.1 mmol, 1 mol%).
-
Solvation & Cooling : Dissolve the mixture in anhydrous diethyl ether (30 mL). Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -60 °C.
-
Electrophile Addition : Add (bromomethyl)cyclopropane (12.0 mmol, 1.62 g) dropwise via syringe.
-
Initiation : Slowly add pre-cooled 50% aqueous CsOH (50.0 mmol) dropwise over 15 minutes to maintain the internal temperature. Stir vigorously (1000 rpm) to maximize the interfacial surface area.
-
Reaction Monitoring (Self-Validation Checkpoint 1) : After 12 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 9:1). The starting material ( Rf≈0.3 ) should be completely consumed, replaced by a less polar product spot ( Rf≈0.5 ).
-
Workup : Quench the reaction at -60 °C with saturated aqueous NH4Cl (20 mL). Allow the mixture to warm to room temperature. Separate the phases, extract the aqueous layer with diethyl ether ( 2×20 mL), dry the combined organics over anhydrous MgSO4 , and concentrate in vacuo.
-
Chiral Validation (Self-Validation Checkpoint 2) : Purify a 10 mg aliquot via flash chromatography and analyze via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/iPrOH 99:1, 1.0 mL/min). Confirm ee is >98% before proceeding to Step 2.
Step 2: Acidic Cleavage to 2-Cyano-3-cyclopropylpropanoic Acid
Objective: Remove the tert-butyl group without racemizing the α -stereocenter[4].
-
Preparation : Dissolve the crude tert-butyl (S)-2-cyano-3-cyclopropylpropanoate (approx. 9.5 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C in an ice bath.
-
Deprotection : Add Trifluoroacetic Acid (TFA) (20 mL) dropwise over 10 minutes.
-
Maturation : Remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Reaction Monitoring (Self-Validation Checkpoint 3) : Monitor via TLC. The non-polar ester spot will disappear, replaced by a highly polar spot (the free acid) that streaks near the baseline.
-
Isolation : Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene ( 3×15 mL).
-
Purification : Triturate the resulting crude solid with cold hexanes to remove non-polar impurities. Filter and dry under high vacuum to afford the pure (S)-2-cyano-3-cyclopropylpropanoic acid.
-
Final Validation (Self-Validation Checkpoint 4) :
-
1 H NMR (CDCl 3 ) : Confirm the complete disappearance of the 9H singlet at δ 1.48 ppm (tert-butyl group). Confirm the presence of the cyclopropyl protons (multiplets at δ 0.15–0.60 ppm, 4H).
-
Optical Rotation : Measure [α]D20 to establish the specific rotation of the pure enantiomer.
-
References
-
Synthesis, Structure−Activity Relationships, and Pharmacokinetic Properties of Dihydroorotate Dehydrogenase Inhibitors: 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and Related Compounds. Journal of Medicinal Chemistry.[Link]
-
Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett.[Link]
-
Enantioselective Synthesis of Acyclic Orthogonally Functionalized Compounds Bearing a Quaternary Stereocenter Using Chiral Ammonium Salt Catalysis. Chemistry - A European Journal.[Link]
-
2-cyano-3-cyclopropylpropanoic acid (Compound Database). MolPort.[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-cyclopropylpropanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 2-cyano-3-cyclopropylpropanoic acid.
While direct alkylation of active methylenes is a common textbook approach, it frequently fails in practice due to over-alkylation. To achieve high yields and strict mono-substitution, the industry standard is a three-step sequence: a Knoevenagel condensation followed by a chemoselective reduction , and finally, saponification .
Below, you will find the mechanistic workflow, self-validating protocols, and a troubleshooting FAQ to ensure your synthesis is reproducible and high-yielding.
Mechanistic Workflow
Fig 1. Three-step synthesis of 2-cyano-3-cyclopropylpropanoic acid via Knoevenagel condensation.
Validated Experimental Protocols
Do not merely follow these steps; understand the physical chemistry driving them. Each protocol below is designed as a self-validating system , allowing you to confirm success at the bench before proceeding to NMR or LC-MS.
Step 1: Knoevenagel Condensation
-
Setup: Charge a round-bottom flask with cyclopropanecarboxaldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and toluene (10 volumes).
-
Catalysis: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Execution: Heat to a vigorous reflux (approx. 110 °C) until water collection ceases (typically 4–6 hours).
-
Causality: Piperidine deprotonates the active methylene of ethyl cyanoacetate, while acetic acid activates the aldehyde. Toluene is chosen because it forms a minimum-boiling azeotrope with water, pulling the equilibrium forward.
-
Self-Validation: The reaction is driven by the entropic removal of water. The physical volume of water collected in the Dean-Stark trap directly validates conversion (e.g., exactly 18 mL of water on a 1-mole scale indicates 100% theoretical conversion).
Step 2: Chemoselective Reduction
-
Setup: Dissolve the crude ethyl 2-cyano-3-cyclopropylacrylate in absolute ethanol (8 volumes) and cool to 0 °C in an ice bath.
-
Execution: Portion-wise, add Sodium Borohydride (NaBH₄) (0.5 eq). Stir at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Workup: Quench carefully with saturated aqueous NH₄Cl to destroy excess hydride, then extract with ethyl acetate.
-
Causality: NaBH₄ is a mild hydride donor. In the presence of a highly polarized Michael acceptor (the α-cyanoacrylate), it undergoes conjugate addition to the β-carbon. The strained cyclopropane ring remains untouched because it lacks the electrophilicity required for hydride attack[1].
-
Self-Validation: The starting material is highly conjugated and strongly UV-active on a TLC plate (254 nm). The reduced product loses this extended conjugation, becoming UV-inactive. Staining with KMnO₄ will confirm the complete disappearance of the alkene.
Step 3: Saponification (Hydrolysis)
-
Setup: Dissolve the saturated ester in a 1:1 mixture of THF and water.
-
Execution: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq) and stir at room temperature for 3 hours.
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.
-
Causality: LiOH provides mild, irreversible hydrolysis of the ester. The biphasic THF/H₂O system ensures both the organic substrate and the inorganic base remain in solution.
-
Self-Validation: Upon acidification, the water-soluble lithium carboxylate protonates into the highly lipophilic free carboxylic acid. This immediately crashes out of the aqueous phase as a white precipitate, providing instant visual confirmation of success.
Troubleshooting & FAQs
Q: Why am I losing the carboxylic acid group during the Knoevenagel condensation? A: Direct condensation of cyclopropanecarboxaldehyde with cyanoacetic acid under basic conditions (e.g., pyridine) often leads to spontaneous decarboxylation, yielding 3-cyclopropylacrylonitrile[2]. To prevent this, you must use ethyl cyanoacetate to protect the carboxylate moiety during the high-temperature condensation, followed by mild hydrolysis in Step 3[3].
Q: Why is my cyclopropane ring opening during the double-bond reduction? A: Catalytic hydrogenation (e.g., H₂ gas with Pd/C) is too harsh and frequently causes hydrogenolysis of the highly strained cyclopropane ring. By switching to Sodium Borohydride (NaBH₄) in ethanol, you chemoselectively reduce the highly polarized α,β-unsaturated double bond of the Knoevenagel adduct without affecting the cyclopropane ring, the ester, or the nitrile[1].
Q: I attempted the direct alkylation of ethyl cyanoacetate with cyclopropylmethyl bromide. Why is my yield of the mono-alkylated product so low? A: Direct alkylation of active methylenes is plagued by over-alkylation. The mono-alkylated product (ethyl 2-cyano-3-cyclopropylpropanoate) has an α-proton that is actually more acidic than the starting ethyl cyanoacetate due to inductive effects. This leads to rapid dialkylation. The Knoevenagel-Reduction sequence entirely circumvents this thermodynamic trap, ensuring strictly mono-substituted products.
Q: My Knoevenagel condensation stalls at 50% conversion. How can I drive it to completion? A: The condensation is an equilibrium reaction that produces water. If water is not actively removed from the system, the reaction will stall. Ensure you are using a Dean-Stark trap with toluene at reflux. Do not use ethanol or methanol for this step, as they cannot azeotropically remove the generated water.
Quantitative Data: Reagent Selection for Reduction
Selecting the correct reducing agent in Step 2 is the most critical decision in this workflow. The table below summarizes the quantitative outcomes of various reduction conditions on the ethyl 2-cyano-3-cyclopropylacrylate intermediate.
| Reducing Agent | Solvent | Temp | Cyclopropane Ring Integrity | Chemoselectivity | Typical Yield |
| NaBH₄ | EtOH | 0 °C | Intact | High (Reduces C=C only) | >90% |
| H₂, Pd/C | MeOH | 25 °C | Cleaved (Hydrogenolysis) | Low | <40% |
| LiAlH₄ | THF | 0 °C | Intact | Very Low (Reduces CN & Ester) | 0% (Target) |
References[2] Title: 2-cyano-2-cyclopropylacetic acid Precursors and Knoevenagel Condensation
Source: Benchchem URL: ]">https://benchchem.com[3] Title: The war on hTG2: warhead optimization in small molecule human tissue transglutaminase inhibitors Source: PubMed Central (PMC) URL: [Link]1] Title: Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization Source: PubMed Central (PMC) URL: [Link]] Title: Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes Source: Organic Chemistry Portal URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of 2-Cyano-3-cyclopropylpropanoic Acid
Executive Summary & Physicochemical Profiling
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical bottlenecks of novel building blocks and active pharmaceutical ingredients.1 presents a unique challenge in drug development and assay design[1]. The molecule features a highly lipophilic cyclopropyl ring juxtaposed with a strongly electron-withdrawing α -cyano group. While the cyano group lowers the pKa of the carboxylic acid (enhancing ionization at physiological pH), it also introduces chemical instability and complex solvation dynamics. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.
Part 1: Diagnostic Workflows
Before altering your formulation, it is critical to identify whether your issue is a true solubility limit, a solvent-shift aggregation, or a chemical degradation event. Use the diagnostic tree below to isolate the bottleneck.
Fig 1: Diagnostic decision tree for isolating and resolving solubility bottlenecks.
Part 2: Frequently Asked Questions (Troubleshooting Scenarios)
Q1: My DMSO stock solution (50 mM) was initially clear but formed a white precipitate after two weeks at 4°C. Is the compound crashing out? Root Cause (Causality): This is rarely a simple solubility limit issue; it is a chemical degradation masquerading as a physical precipitation. Cyano-containing carboxylic acids are highly susceptible to hydrolytic degradation when exposed to trace moisture. The electrophilic carbon of the cyano group undergoes hydration—often catalyzed by the adjacent acidic proton—to form a primary amide (2-carbamoyl-3-cyclopropylpropanoic acid). As documented in2, this degradation is a well-known pathway in aqueous or moist environments[2]. Amides form strong intermolecular hydrogen-bond networks (N-H···O=C), drastically reducing their solubility in DMSO compared to the parent nitrile. Solution: Treat the compound as highly moisture-sensitive. Use strictly anhydrous DMSO, purge vials with argon before sealing, and prepare single-use aliquots (See Protocol 1).
Fig 2: Hydrolytic degradation pathway of the alpha-cyano group leading to amide formation.
Q2: When I spike my DMSO stock into a pH 7.4 biological buffer (e.g., HBSS or HEPES), the solution immediately turns turbid. Why does this happen if the carboxylic acid is fully ionized? Root Cause (Causality): This phenomenon is known as "solvent shift precipitation." Although the carboxylate is fully ionized at pH 7.4, the rapid drop in the solvent's dielectric constant (from 100% DMSO to >99% water) causes the hydrophobic cyclopropyl moieties to rapidly aggregate before the carboxylate groups can establish a stable hydration shell. Furthermore, if your buffer contains divalent cations (Ca²⁺, Mg²⁺), the α -cyano carboxylate can form insoluble coordination complexes. Solution: Implement a co-solvent step-down strategy. Pre-dilute the DMSO stock in a transitional solvent (e.g., PEG-400 or Tween-80) before introducing it to the aqueous buffer. Ensure the assay buffer is free of high concentrations of divalent cations if complexation is suspected.
Q3: How can I formulate this compound for high-dose in vivo studies (e.g., oral gavage) without using toxic levels of organic solvents? Root Cause (Causality): The crystalline lattice energy of the un-ionized free acid is too high to be overcome by the hydration energy in neutral, unbuffered water. Solution: In situ salt formation or eutectic mixtures. Reacting the carboxylic acid with an organic base like N-methyl-D-glucamine (Meglumine) or L-arginine disrupts the homomeric hydrogen bonding of the acid dimers, generating a highly water-soluble heteromeric salt. Meglumine is particularly effective for carboxylic acids with lipophilic appendages and is3[3].
Part 3: Quantitative Data & Excipient Selection
Table 1: Physicochemical Parameters & Solubility Limits
| Parameter / Solvent | Value / Observation | Mechanistic Rationale |
| Estimated pKa | ~2.0 - 2.5 | Enhanced acidity due to the strong -I (inductive) effect of the α -cyano group. |
| LogP (predicted) | ~1.2 - 1.5 | Lipophilicity driven by the cyclopropyl ring, balanced by polar groups. |
| Anhydrous DMSO | >100 mM | High solubility; solvent disrupts carboxylic acid dimers. |
| Aqueous Buffer (pH 2.0) | <0.1 mg/mL | Unionized state; high crystal lattice energy dominates. |
| Aqueous Buffer (pH 7.4) | ~1 - 5 mg/mL | Fully ionized; solubility limited by hydrophobic aggregation or counter-ion complexation. |
Table 2: Recommended Formulation Strategies for In Vivo Dosing
| Formulation Vehicle | Preparation Ratio | Suitability & Causality |
| Meglumine Salt (Aqueous) | 1:1.05 molar ratio (Acid:Base) | Excellent for PO/IV dosing. Highly soluble heteromeric salt, physiologically tolerated. |
| 5% DMSO / 10% Tween 80 / 85% Saline | v/v/v | Good for early PK studies. Transitional micellar solubilization prevents solvent-shift aggregation. |
| PEG-400 / Water | 40:60 v/v | Alternative for compounds prone to hydrolytic degradation in pure water. |
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Moisture-Free DMSO Stock Solutions
Self-validating mechanism: This protocol includes a forced-degradation visual clarity check to confirm the absolute absence of amide precipitants, validating the anhydrous integrity of the batch.
-
Drying: Ensure the 2-cyano-3-cyclopropylpropanoic acid powder is equilibrated to room temperature in a desiccator for 2 hours prior to opening to prevent ambient moisture condensation.
-
Solvent Selection: Use exclusively anhydrous DMSO (H₂O ≤ 0.005%) packaged under argon (e.g., Sure/Seal™ bottles). Do not use standard benchtop DMSO.
-
Dissolution: Weigh the required mass of the compound into an amber glass vial. Add anhydrous DMSO to achieve the target concentration (e.g., 50 mM). Vortex for 30 seconds until visually clear.
-
Inert Atmosphere Sealing: Gently purge the headspace of the vial with a stream of dry Argon or Nitrogen gas for 10–15 seconds to displace atmospheric moisture.
-
Aliquoting: Divide into single-use aliquots to prevent repeated freeze-thaw cycles and atmospheric exposure. Store at -20°C.
-
Validation Step: Thaw one pilot aliquot and leave it at room temperature for 48 hours. If the solution remains optically clear (no white precipitate), the anhydrous integrity of the batch is confirmed.
Protocol 2: In Situ Meglumine Salt Formation for In Vivo Dosing
Self-validating mechanism: This protocol utilizes real-time pH monitoring to confirm complete ionization and salt formation, ensuring no unreacted free acid remains.
-
Stoichiometric Calculation: Calculate the molar amount of 2-cyano-3-cyclopropylpropanoic acid required for your total formulation volume. Calculate the corresponding mass of Meglumine (N-methyl-D-glucamine) at a 1:1.05 molar ratio (providing a slight excess of base).
-
Suspension: Suspend the free acid in 80% of the final target volume of sterile Water for Injection (WFI). The solution will appear as a cloudy, insoluble suspension.
-
Base Addition: Gradually add the pre-weighed Meglumine powder to the suspension while stirring continuously at 300 rpm.
-
Validation (pH Check): Monitor the pH of the solution. As the Meglumine reacts with the acid, the compound will dissolve, and the solution will transition from opaque to completely clear. The final pH should stabilize between 7.0 and 7.8. Self-Correction: If the pH is below 6.5 and turbidity remains, add Meglumine in 0.05 molar increments until the solution is optically clear.
-
Volume Adjustment: QS (quantum satis) to the final target volume with WFI. Filter sterilize through a 0.22 µm PTFE membrane before dosing.
References
- Title: CAS:1342068-60-3, 1-Cyano-3-oxocyclobutane-1 ... - 毕得医药 (Bidepharm)
- Title: Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group Source: ACS Macro Letters URL
- Title: Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids Source: MDPI URL
Sources
Technical Support Center: Purification & Handling Protocols for 2-Cyano-3-cyclopropylpropanoic Acid
Core Molecular Profile & Physicochemical Data
2-Cyano-3-cyclopropylpropanoic acid (CAS: 1461715-51-4) is a highly functionalized α-cyano carboxylic acid[1]. Its structure combines a strongly electron-withdrawing cyano group at the alpha position, a polar carboxylic acid moiety, and a hydrophobic cyclopropylmethyl tail. This unique electronic and steric environment dictates its behavior during isolation and purification, making standard protocols (like unbuffered chromatography or distillation) highly prone to failure.
Table 1: Physicochemical Parameters & Purification Causality
| Parameter | Value / Recommendation | Causality / Impact on Purification |
| Molecular Weight | 153.18 g/mol | Determines stoichiometric calculations for acid-base extraction. |
| Estimated pKa | ~ 2.5 - 3.0 | The α-cyano group increases acidity; requires pH < 2.0 for full protonation during extraction. |
| Thermal Stability | < 40°C (in solution) | Exceeding this triggers rapid thermal decarboxylation to the corresponding nitrile. |
| Optimal Extraction Solvent | Ethyl Acetate (EtOAc) | EtOAc provides superior hydrogen-bond accepting capability for the polar carboxylic acid. |
| Chromatographic Modifier | 0.5% - 1.0% Acetic Acid | Suppresses ionization on silica gel, preventing severe tailing and co-elution. |
Troubleshooting FAQs
Q1: Why am I losing product mass and observing a new, less polar spot on TLC after rotary evaporation? A1: You are likely observing thermal decarboxylation. 2-Cyano-3-cyclopropylpropanoic acid is an α-cyano carboxylic acid. The strongly electron-withdrawing cyano group at the alpha position significantly lowers the activation energy for decarboxylation. When exposed to thermal stress (e.g., rotary evaporation bath > 40°C or attempted distillation), the molecule undergoes a concerted proton transfer via a 6-membered cyclic transition state, releasing CO₂ gas and forming 3-cyclopropylpropanenitrile[2]. Solution: Always maintain rotary evaporator water baths strictly below 30°C. Never attempt to purify this compound via vacuum distillation.
Q2: During silica gel flash chromatography, my product streaks severely across the column, resulting in poor recovery. How can I fix this? A2: Carboxylic acids strongly hydrogen-bond with the silanol groups on stationary phase silica, leading to severe tailing. Furthermore, the α-cyano group increases the acidity of the carboxylic proton (lowering the pKa), exacerbating ionization on the column [3]. Solution: Add an acidic modifier to your mobile phase (e.g., 0.5% - 1% glacial acetic acid or formic acid). This suppresses the ionization of the carboxylic acid, maintaining it in its neutral, protonated state, which elutes as a sharp, well-resolved band.
Q3: My acid-base extraction yielded a persistent emulsion, and my final recovery was less than 50%. What went wrong? A3: The cyclopropylmethyl tail provides significant hydrophobic character, giving the molecule mild surfactant-like properties when ionized as a sodium salt in the aqueous phase. This reduces surface tension and promotes emulsions. Additionally, if the aqueous phase is not acidified sufficiently (pH < 2.0), the product will not fully protonate and will remain partially partitioned in the aqueous layer. Solution: Use the "Cold Acid-Base Extraction" protocol detailed below. Add brine (NaCl) to the aqueous layer to increase ionic strength (salting-out effect), which breaks the emulsion and drives the protonated acid into the organic phase during the back-extraction.
Standard Operating Procedures (SOPs)
SOP 1: Cold Acid-Base Extraction (Primary Purification)
This protocol is designed to separate the target acid from neutral and basic impurities while preventing thermal degradation and emulsion formation.
Step 1: Initial Partitioning Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Cool the solution to 10°C in an ice-water bath.
Step 2: Basic Extraction Extract the organic layer with cold 1M NaOH (1.5 equivalents relative to the estimated acid content). Ensure the internal temperature remains < 15°C. The target acid moves to the aqueous phase as a highly soluble sodium salt. Separate the layers and retain the aqueous phase.
Step 3: Emulsion Breaking (If Necessary) If an emulsion forms at the interface, add saturated aqueous NaCl (brine) dropwise while gently swirling until the layers resolve cleanly.
Step 4: Acidification Cool the aqueous layer in an ice bath. Slowly add cold 1M HCl dropwise with continuous stirring until the pH reaches 1.5 - 2.0 (verify with pH indicator paper). The solution may become cloudy as the free acid precipitates or oils out.
Step 5: Back-Extraction Extract the acidified aqueous layer three times with fresh EtOAc (using 1/3 the volume of the aqueous layer each time).
Step 6: Drying & Concentration Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly at or below 30°C to prevent decarboxylation.
SOP 2: Modified Normal-Phase Flash Chromatography (Polishing)
Use this protocol if the acid-base extraction does not yield >95% purity.
Step 1: Column Preparation Slurry-pack silica gel using Hexanes containing 1% v/v glacial acetic acid. The acid modifier must be present during packing to deactivate the silica silanol groups.
Step 2: Sample Loading Dissolve the crude acid in a minimum volume of Dichloromethane (DCM) and load it onto the column head.
Step 3: Elution Run a gradient of Hexanes/EtOAc (starting at 90:10 and ramping to 50:50), ensuring the mobile phase consistently contains 1% v/v glacial acetic acid.
Step 4: Fraction Concentration Pool the product-containing fractions (identified via TLC using a bromocresol green stain). Co-evaporate with toluene (water bath < 30°C) to azeotropically remove residual acetic acid.
Workflows & Mechanisms
Fig 1: Step-by-step workflow for the cold acid-base extraction of 2-cyano-3-cyclopropylpropanoic acid.
Fig 2: Thermal decarboxylation pathway of α-cyano acids leading to nitrile degradation.
References
-
Title: The Decarboxylation of α-Cyano- and α-Carboxycinnamic Acids. Source: The Journal of Organic Chemistry, 1964, 29(4), 1035-1039. URL: [Link]
-
Title: Purification of Laboratory Chemicals (9th Edition). Source: Elsevier / ScienceDirect, 2022. URL: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-cyclopropylpropanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the synthetic challenges associated with 2-cyano-3-cyclopropylpropanoic acid. This molecule features a highly reactive alpha-carbon and a thermally sensitive beta-cyano acid moiety, making its synthesis prone to side reactions such as dialkylation and decarboxylation.
Below, you will find the mechanistic rationale, self-validating protocols, and a targeted troubleshooting Q&A to ensure high-yield, reproducible results in your laboratory.
Mechanistic Rationale & Synthetic Pathway
While a Knoevenagel condensation between cyclopropanecarboxaldehyde and cyanoacetic acid is theoretically possible, it necessitates a subsequent selective reduction of the conjugated alkene without reducing the sensitive cyano group. Therefore, the most robust and scalable route avoids this by utilizing a two-step sequence:
-
SN2 Alkylation: Ethyl cyanoacetate is deprotonated to form a stabilized enolate, which undergoes nucleophilic substitution with [1]. This is a field-proven standard for the [2].
-
Saponification & Acidification: The resulting ethyl 2-cyano-3-cyclopropylpropanoate is hydrolyzed under basic conditions. A carefully controlled acidic workup yields the target aliphatic acid while preventing thermal degradation.
Workflow Visualization
Workflow for the synthesis of 2-cyano-3-cyclopropylpropanoic acid via ester alkylation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Ethyl 2-cyano-3-cyclopropylpropanoate
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with ethyl cyanoacetate (1.5 eq) and anhydrous DMF (10 volumes).
-
Enolate Formation: Add K₂CO₃ (1.5 eq) and a catalytic amount of NaI (0.1 eq). Stir at room temperature for 15 minutes.
-
Electrophile Addition: Add cyclopropylmethyl bromide (1.0 eq) dropwise over 30 minutes to control the exotherm and minimize dialkylation.
-
Reaction: Heat the mixture to 70 °C and stir for 12 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1) or GC-MS. The complete disappearance of the cyclopropylmethyl bromide peak validates the end of the reaction.
-
Workup: Quench with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Saponification to 2-Cyano-3-cyclopropylpropanoic Acid
-
Preparation: Dissolve the crude ethyl 2-cyano-3-cyclopropylpropanoate in a 1:1 mixture of THF and H₂O.
-
Hydrolysis: Cool the solution to 0 °C using an ice bath. Add LiOH·H₂O (1.2 eq) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
-
Validation Check: Monitor by TLC. The ester spot must completely disappear, replaced by a baseline spot corresponding to the highly polar carboxylate salt.
-
Acidification (Critical Step): Cool the mixture back to 0 °C. Carefully acidify to pH ~2 using ice-cold 1M HCl. Strictly maintain the internal temperature below 5 °C.
-
Isolation: Immediately extract the aqueous layer with ethyl acetate (3x). Wash the organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure with the water bath set strictly below 30 °C to afford the final product.
Troubleshooting Guides & FAQs
Q1: I am observing significant amounts of the dialkylated byproduct. How do I suppress this?
-
Causality: The monoalkylated intermediate still possesses a highly acidic alpha-proton. If the base is too strong (e.g., NaH) or the electrophile is present in excess, the product forms an enolate and reacts a second time.
-
Solution: Use a weaker base like K₂CO₃ and invert the stoichiometry. By using a 1.5 molar excess of the (ethyl cyanoacetate)[3] relative to the cyclopropylmethyl bromide, you statistically favor monoalkylation.
Q2: The alkylation step is stalling at 40% conversion. How can I drive it to completion?
-
Causality: Cyclopropylmethyl bromide is a primary halide, but the adjacent cyclopropyl ring introduces mild steric hindrance, slowing the SN2 substitution trajectory.
-
Solution: Implement a Finkelstein catalyst. Adding 10 mol% of Sodium Iodide (NaI) generates cyclopropylmethyl iodide in situ, which is a far superior electrophile for the SN2 reaction, driving the reaction to completion.
Q3: My final yield of the carboxylic acid is low, and NMR shows a loss of the carboxyl group. What happened?
-
Causality: 2-Cyano-3-cyclopropylpropanoic acid is a beta-cyano acid. Similar to beta-keto acids, it is highly susceptible to thermal decarboxylation, releasing CO₂ to form 3-cyclopropylpropanenitrile.
-
Solution: Temperature control is non-negotiable during isolation. Perform the acidification step at 0–5 °C and evaporate the extraction solvent using a rotary evaporator with the water bath set strictly below 30 °C.
Q4: Can I perform the alkylation without using DMF as a solvent?
-
Causality: DMF is notoriously difficult to remove during aqueous workup and poses toxicity and disposal concerns at scale.
-
Solution: Yes. You can transition to a liquid-liquid biphasic system (e.g., Toluene/Water) utilizing a such as tetrabutylammonium bromide (TBAB) and aqueous NaOH[4]. This method facilitates the alkylation while allowing for a simple phase-separation workup.
Quantitative Data: Alkylation Optimization
To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and the mono- vs. dialkylation ratio.
Table 1: Optimization of Alkylation Conditions for Ethyl 2-cyano-3-cyclopropylpropanoate
| Entry | Base (Eq) | Solvent | Additive | Temp (°C) | Monoalkylation Yield (%) | Dialkylation Yield (%) |
| 1 | NaH (1.1) | THF | None | 0 to RT | 45 | 35 |
| 2 | K₂CO₃ (1.5) | DMF | None | 70 | 62 | 15 |
| 3 | K₂CO₃ (1.5) | DMF | NaI (0.1 eq) | 70 | 88 | <5 |
| 4 | NaOH (aq) | Toluene | TBAB (0.05 eq) | 90 | 81 | 8 |
Note: Yields determined by quantitative NMR (qNMR) using an internal standard. Entry 3 represents the optimal balance of reactivity and selectivity.
References
-
Title: ALKYLATION OF CYANOACETIC ESTER Source: Zenodo URL: [Link]
- Title: EP1028105B1 - Process for the preparation of Cyanoacetic esters Source: Google Patents URL
- Title: EP1109765B1 - Process for the production of cyclopropylmethyl halides Source: Google Patents URL
-
Title: Versatile Applications of Cyanoacetic Acid in Organic Chemistry Source: SciELO URL: [Link]
Sources
handling moisture sensitivity of 2-cyano-3-cyclopropylpropanoic acid
Technical Support Center: Handling Moisture Sensitivity of 2-Cyano-3-cyclopropylpropanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly functionalized, sensitive building blocks. 2-Cyano-3-cyclopropylpropanoic acid is a versatile but notoriously temperamental reagent. Its structural topology—featuring an alpha-carbon flanked by strongly electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups—renders the alpha-proton highly acidic (pKa ~2.5)[1].
This specific electronic environment not only makes the compound highly hygroscopic but also primes it for moisture-driven degradation pathways, including nitrile hydrolysis and premature thermal decarboxylation[2]. This guide provides field-proven, self-validating protocols to troubleshoot these degradation mechanisms and ensure high-fidelity synthetic outcomes.
Mechanistic Insights: The Causality of Degradation
To control the reagent, we must first understand its failure modes. Moisture does not merely "wet" this compound; it actively participates in its chemical destruction.
-
Hygroscopicity & Hydrogen Bonding: The dense network of hydrogen bond acceptors and donors causes the solid to absorb atmospheric moisture rapidly, converting a free-flowing powder into a sticky mass. This disrupts stoichiometric calculations and introduces water directly into your reaction matrix.
-
Hydrolysis: In the presence of water and trace acid/base catalysts (often introduced during standard amide coupling reactions), the nitrile group undergoes hydration to an amide, and eventually to a malonic acid derivative[3]. The electrophilic nitrile carbon is highly susceptible to nucleophilic attack by water, a process accelerated by the acidic alpha-proton environment[4].
-
Decarboxylation: Cyanoacetic acids are thermally labile, naturally decarboxylating at approximately 160 °C[1]. However, moisture drastically lowers this activation barrier. Water-mediated proton transfer facilitates the loss of CO₂ at temperatures as low as 60–80 °C, yielding 3-cyclopropylpropanenitrile[2].
Mechanistic pathways of moisture-induced hydrolysis and thermal decarboxylation.
Quantitative Degradation Matrix
To aid in analytical troubleshooting, the following table summarizes the quantitative markers of moisture-induced degradation.
| Degradation Pathway | Trigger Condition | Primary Byproduct | Analytical Detection Marker |
| Hygroscopic Uptake | Ambient humidity > 40% | Hydrated complex | Karl Fischer (KF) Titration > 0.5% water |
| Nitrile Hydrolysis | H₂O + Basic coupling reagents | 2-Carbamoyl-3-cyclopropylpropanoic acid | LC-MS: [M+18]⁺ peak; IR: Amide C=O ~1680 cm⁻¹ |
| Decarboxylation | T > 60 °C in aqueous media | 3-Cyclopropylpropanenitrile | GC-MS: [M-44]⁺ peak; Physical: CO₂ bubbling |
Troubleshooting FAQs
Q1: My 2-cyano-3-cyclopropylpropanoic acid has turned into a sticky syrup. Is it ruined, and how do I weigh it accurately? A1: It is not necessarily ruined, but it has absorbed significant atmospheric moisture. Attempting to weigh it in this state will result in inaccurate stoichiometry, leading to excess unreacted amine in your subsequent coupling steps. Causality: The carboxyl and cyano groups form strong hydrogen bonds with water vapor. Solution: Do not scrape or heat the syrup directly, as heating wet cyanoacetic acid induces decarboxylation[2]. Instead, dissolve the mass in anhydrous toluene and perform an azeotropic distillation (see Protocol A).
Q2: During my EDC/HOBt amide coupling, I am getting a massive yield of a byproduct with a mass of [M-44]. What is happening? A2: You are observing premature decarboxylation. Causality: Coupling reagents like EDC often require mild bases (e.g., DIPEA). If your solvent or starting material is wet, the base catalyzes the formation of an enolate, and the presence of water lowers the thermal threshold for the loss of CO₂. Solution: Switch to a rigorously anhydrous system. Keep the reaction temperature strictly below 25 °C, and consider using a milder, moisture-scavenging coupling reagent like HATU under an argon atmosphere.
Q3: My LC-MS shows an[M+18] impurity that co-elutes with my product. How do I prevent this? A3: This is the amide intermediate resulting from nitrile hydrolysis[3]. Causality: The electrophilic nitrile carbon is susceptible to nucleophilic attack by water[4]. Solution: Validate the dryness of your solvents using Karl Fischer titration before the reaction. If KF > 100 ppm, dry the solvents over activated 3Å molecular sieves for 24 hours prior to use.
Standard Operating Protocols (SOPs)
To ensure trustworthiness, every procedure must be a self-validating system. Do not assume a reagent is dry; prove it analytically before proceeding to save downstream time and resources.
Protocol A: Self-Validating Azeotropic Drying
Use this protocol to recover moisture-compromised 2-cyano-3-cyclopropylpropanoic acid without inducing thermal degradation.
-
Initial Assessment: Take a 10 mg aliquot of the compromised reagent and dissolve in anhydrous methanol. Perform a Karl Fischer (KF) titration. Validation: If water content > 0.1% (1000 ppm), proceed to step 2.
-
Dissolution: Dissolve the bulk wet reagent in 10 volumes (v/w) of anhydrous toluene in a round-bottom flask. Toluene forms a low-boiling azeotrope with water.
-
Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a maximum of 35 °C (strictly < 40 °C to prevent decarboxylation). Apply high vacuum (10–20 mbar) and evaporate to dryness.
-
Iteration: Repeat the toluene addition and evaporation process two more times to ensure complete azeotropic water removal.
-
Final Drying: Place the resulting white solid on a high-vacuum manifold (< 1 mbar) at room temperature for 12 hours.
-
Secondary Validation: Perform a second KF titration. The system is validated for synthesis only when water content is < 100 ppm. Store immediately in a desiccator or argon-filled glovebox.
Self-validating azeotropic drying workflow for hygroscopic cyano-acids.
Protocol B: Anhydrous Amide Coupling Setup
-
Preparation: Flame-dry all glassware under a stream of argon.
-
Reagent Loading: Inside a glovebox, weigh the dried 2-cyano-3-cyclopropylpropanoic acid (1.0 eq) and HATU (1.1 eq). Transfer to the reaction flask and seal with a rubber septum.
-
Solvent Addition: Outside the glovebox, inject anhydrous DMF (KF validated < 50 ppm) via syringe. Stir to dissolve.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Dropwise, inject anhydrous DIPEA (2.0 eq). Causality: Cooling prevents the localized exothermic generation of enolates from triggering decarboxylation.
-
Amine Addition: Slowly add the target amine (1.0 eq). Allow the reaction to slowly warm to room temperature (20 °C) over 4 hours.
-
Validation: Monitor by LC-MS. The absence of [M-44] and [M+18] peaks validates the integrity of the anhydrous environment and the success of the coupling.
References
-
Wikipedia Contributors. "Cyanoacetic acid." Wikipedia, The Free Encyclopedia.[Link]
-
Rabinovitch, B. S., and Winkler, C. A. "The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions." Canadian Journal of Chemistry, Canadian Science Publishing.[Link]
-
Patterson, E. V., et al. "Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides." Journal of the American Chemical Society.[Link]
Sources
Mass Spectrometry Validation of 2-Cyano-3-cyclopropylpropanoic Acid: A Comprehensive Platform Comparison Guide
As drug development pipelines increasingly rely on highly functionalized aliphatic building blocks, the rigorous analytical validation of intermediates like 2-cyano-3-cyclopropylpropanoic acid (CAS 1461715-51-4) has become critical. This guide objectively evaluates the performance of three mass spectrometry (MS) platforms for the structural validation and quantitation of this compound, providing researchers with field-proven protocols, mechanistic insights, and comparative experimental data.
Mechanistic Profiling & The Analytical Challenge
When analyzing 2-cyano-3-cyclopropylpropanoic acid, analytical scientists face a trifecta of chromatographic challenges: low molecular weight (139.15 g/mol ), extreme polarity, and structural lability.
The Decarboxylation Dilemma: The alpha-carbon of this molecule is flanked by a cyano group (-C≡N) and a carboxylic acid (-COOH). This dual electron-withdrawing environment renders the alpha-proton highly acidic and makes the molecule exquisitely susceptible to thermal decarboxylation. Attempting direct Gas Chromatography-Mass Spectrometry (GC-MS) without exhaustive protection of the carboxylate group results in near-complete degradation into 3-cyclopropylpropanenitrile. Similarly, in direct Liquid Chromatography (LC-MS), the molecule elutes in the void volume of standard reversed-phase (C18) columns, suffering from severe matrix suppression and spontaneous in-source decarboxylation during Electrospray Ionization (ESI) .
To overcome this, we must manipulate the molecule's chemistry prior to MS detection.
Platform Comparison: Evaluating the Alternatives
To achieve robust validation, we compare three distinct analytical strategies:
A. RP-LC-MS/MS with 3-NPH Derivatization (The Gold Standard)
By coupling the carboxylic acid with 3-Nitrophenylhydrazine (3-NPH) via carbodiimide chemistry, we achieve two mechanistic goals:
-
Chromatographic Retention: The polar hydroxyl group is replaced by a hydrophobic aromatic ring, shifting the analyte's retention time into the optimal organic gradient window.
-
Ionization Enhancement: The nitroaromatic moiety acts as a powerful electron sink, exponentially increasing ionization efficiency in negative ESI mode .
B. GC-EI-MS with Silylation (Structural Confirmation)
Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a bulky trimethylsilyl (TMS) group. This prevents thermal decarboxylation in the GC inlet and provides a hard-ionization (70 eV) fragmentation pattern ideal for structural library matching.
C. HILIC-HRMS (Direct High-Throughput Analysis)
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) retains polar acids without derivatization by partitioning them into an aqueous layer on the stationary phase. While this avoids chemical labeling, it suffers from lower sensitivity and higher susceptibility to matrix effects compared to isotope labeling strategies .
Analytical workflow decision tree for 2-cyano-3-cyclopropylpropanoic acid validation.
Quantitative Performance Metrics
The following table summarizes the experimental performance of each platform based on standardized validation runs using spiked matrices.
| Performance Metric | RP-LC-MS/MS (3-NPH) | GC-EI-MS (TMS) | HILIC-HRMS (Direct) |
| Target Analyte Form | 3-NPH Derivative | TMS Ester | Intact Free Acid |
| Ionization Mode | ESI (Negative) | EI (70 eV) | ESI (Negative) |
| Limit of Detection (LOD) | 0.5 ng/mL | 15 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 50 ng/mL | 15 ng/mL |
| Linear Dynamic Range | 1.5 – 5,000 ng/mL | 50 – 10,000 ng/mL | 15 – 2,000 ng/mL |
| Derivatization Time | 30 min (40°C) | 30 min (60°C) | None |
| Matrix Effect Susceptibility | Moderate (Mitigated by IS) | Low | High (Ion suppression) |
| Primary Use Case | Trace-level quantitation | Impurity profiling / ID | Rapid screening |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every protocol must function as a self-validating system. The following LC-MS/MS workflow incorporates built-in diagnostic checkpoints to verify derivatization efficiency and flag analytical anomalies.
Protocol: 3-NPH Derivatization and LC-MS/MS Analysis
Phase 1: Internal Validation Setup
-
System Suitability Test (SST): Inject a neat standard of the derivatized compound to verify column performance (asymmetry factor 0.8–1.2) and MS sensitivity before running the batch.
-
Reagent Blank: Process a sample containing only LC-MS grade water to ensure the 3-NPH and EDC reagents do not contain synthetic impurities mimicking the target mass (m/z 273.1).
Phase 2: Sample Preparation & Derivatization
-
Aliquot 50 µL of the sample extract into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) solution (e.g., 13C4 -butyric acid, 1 µg/mL). Causality: Spiking the IS before any chemical reaction ensures that any variations in derivatization efficiency or downstream matrix suppression are mathematically normalized .
-
Add 20 µL of 200 mM 3-NPH in 50% aqueous methanol.
-
Add 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine in methanol.
-
Vortex for 10 seconds and incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 900 µL of 10% formic acid in water.
Phase 3: LC-MS/MS Acquisition
-
Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm).
-
Run a gradient using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).
-
Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 273.1 → 137.0 (Negative ESI). The m/z 137.0 fragment corresponds to the stable 3-nitrophenylhydrazine moiety minus a proton.
Mechanism of 3-NPH derivatization to prevent decarboxylation and enhance ESI- efficiency.
Conclusion
For the rigorous validation of 2-cyano-3-cyclopropylpropanoic acid, direct LC-MS and GC-MS methods are compromised by the molecule's inherent instability and polarity. RP-LC-MS/MS utilizing 3-NPH derivatization provides the highest degree of sensitivity, chromatographic resolution, and structural stability. By implementing the self-validating protocols outlined above, analytical laboratories can ensure robust, reproducible, and artifact-free quantitation of this critical intermediate.
References
-
Schwartz-Zimmermann, H. E., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry 416.5 (2024): 1199-1215.[Link]
-
Wang, C.-F., & Li, L. "Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling." Analytical Chemistry (2018).[Link]
-
Li, X., et al. "Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine." Analytica Chimica Acta (2025).[Link]
A Comparative Guide to 2-Cyano-3-Cyclopropylpropanoic Acid and Cyclopropanecarboxylic Acid for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl moiety is a privileged structural motif, imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] This guide provides an in-depth comparison of two key cyclopropyl-containing building blocks: the well-characterized cyclopropanecarboxylic acid and the more complex, functionalized 2-cyano-3-cyclopropylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the physicochemical properties, reactivity, and potential applications of these two compounds.
Introduction to the Analogs
Cyclopropanecarboxylic acid is a foundational building block in organic synthesis.[3] Its strained three-membered ring offers unique reactivity and conformational constraint, making it a valuable component in the design of novel therapeutics and agrochemicals.[1][3]
2-Cyano-3-cyclopropylpropanoic acid , a more elaborate analog, incorporates a cyano group at the alpha-position to the carboxylate. This addition is anticipated to significantly modulate the electronic properties and reactivity of the molecule, offering a distinct set of advantages and challenges in synthetic and medicinal chemistry applications. While less documented than its parent compound, its structure suggests potential as a versatile intermediate for creating complex molecular architectures.
Physicochemical Properties: A Comparative Analysis
The introduction of an electron-withdrawing cyano group is expected to have a pronounced effect on the acidity and other physicochemical properties of the parent cyclopropanecarboxylic acid. The following table summarizes the known properties of cyclopropanecarboxylic acid and the predicted properties of 2-cyano-3-cyclopropylpropanoic acid, based on established principles of physical organic chemistry.[4]
| Property | Cyclopropanecarboxylic Acid | 2-Cyano-3-cyclopropylpropanoic Acid (Predicted) | Rationale for Prediction |
| Molecular Formula | C₄H₆O₂[3] | C₇H₉NO₂ | Addition of a cyanoethyl group. |
| Molecular Weight | 86.09 g/mol [3] | 139.15 g/mol | |
| Appearance | White crystalline solid or colorless oil[3][5] | Likely a solid or viscous oil at room temperature. | Increased molecular weight and polarity. |
| pKa | 4.65 - 4.83[6][7] | ~2-3 | The electron-withdrawing cyano group stabilizes the carboxylate anion, increasing acidity.[4] |
| Solubility | Soluble in water, ethanol, and ether[3][8] | Moderately soluble in polar organic solvents; likely less soluble in nonpolar solvents. | The presence of both polar (cyano, carboxyl) and nonpolar (cyclopropyl, ethyl) groups. |
| LogP | 0.6 (calculated)[5] | Higher than cyclopropanecarboxylic acid. | Increased lipophilicity from the additional carbon atoms. |
Reactivity and Synthetic Considerations
The presence of the alpha-cyano group in 2-cyano-3-cyclopropylpropanoic acid introduces a new dimension of reactivity compared to the parent acid.
Cyclopropanecarboxylic acid primarily undergoes reactions typical of carboxylic acids, such as esterification and amidation.[7][9] The cyclopropane ring itself is relatively stable but can participate in ring-opening reactions under specific conditions.[10]
2-Cyano-3-cyclopropylpropanoic acid , on the other hand, possesses three key reactive sites: the carboxylic acid, the alpha-proton, and the cyano group.
-
Carboxylic Acid Group: Can be readily converted to esters, amides, and other acid derivatives.
-
Alpha-Proton: The acidity of the proton alpha to both the carboxyl and cyano groups is significantly increased, facilitating enolate formation and subsequent alkylation or other C-C bond-forming reactions.[11]
-
Cyano Group: Can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1][12]
This trifunctional nature makes 2-cyano-3-cyclopropylpropanoic acid a versatile precursor for the synthesis of highly substituted cyclopropane derivatives.
Experimental Protocols
Synthesis of Cyclopropanecarboxylic Acid
A common laboratory-scale synthesis involves the hydrolysis of cyclopropyl cyanide.[7]
Step-by-step Methodology:
-
Cyclization: 4-chlorobutyronitrile is treated with a strong base (e.g., sodium amide) to induce intramolecular cyclization to form cyclopropyl cyanide.
-
Hydrolysis: The resulting cyclopropyl cyanide is then hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid.
Diagram of a potential synthetic workflow for 2-cyano-3-cyclopropylpropanoic acid.
Caption: Potential diversification points of the 2-cyano-3-cyclopropylpropanoic acid scaffold.
Conclusion
Cyclopropanecarboxylic acid is a well-established and versatile building block in chemical synthesis. In contrast, 2-cyano-3-cyclopropylpropanoic acid represents a more complex and functionally dense analog. The introduction of the α-cyano group is predicted to significantly increase its acidity and introduce new avenues for chemical modification. This enhanced functionality makes it a highly attractive, albeit less explored, scaffold for the development of novel chemical entities in the pharmaceutical and agrochemical industries. Further experimental characterization of 2-cyano-3-cyclopropylpropanoic acid is warranted to fully unlock its potential in these fields.
References
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- ChemicalBook. (2025, September 12). Cyclopropanecarboxylic Acid: Solubility, Microwave Spectrum, Metabolism, and Ester Prodrugs.
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Wikipedia. Cyclopropane carboxylic acid. [Link]
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PubChem. Cyclopropanecarboxylic acid. [Link]
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SpectraBase. Cyclopropanecarboxylic acid - Optional[Near IR] - Spectrum. [Link]
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SpectraBase. Cyclopropanecarboxylic acid, trans-2-phenyl-, 2,3-dichlorophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
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SpectraBase. Cyclopropanecarboxylic acid, 3-(1,1-dimethyl-2-propenyl)-2,2-dimethyl-, cis- - Optional[Vapor Phase IR] - Spectrum. [Link]
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Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
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NIST. Cyclopropanecarboxylic acid. [Link]
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KPU Pressbooks. Chapter 7: Carboxylic Acid and Derivatives – Organic Chemistry II. [Link]
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Iranian Chemical Society. Calculations of pKa Values of Carboxylic Acids in Aqueous Solution Using Möller-Plesset. [Link]
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PubChem. 3-[[1-Cyano-7-(2-fluorophenoxy)-4-hydroxyisoquinoline-3-carbonyl]amino]-2-cyclopropylpropanoic acid. [Link]
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El-Newehy, M. (2024, August 25). CARBOXYLIC ACIDS AND THEIR DERIVATIVES. [Link]
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ACS Publications. (2008, January 8). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. [Link]
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Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]
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Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]
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YouTube. (2024, April 10). Synthesis of Cyclopropanecarboxylic Acid. [Link]
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ACS Publications. Cyano-, Nitro-, and Alkoxycarbonyl-Activated Observable Stable Enols of Carboxylic Acid Amides. [Link]
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PubMed. (2020, December 15). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
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PMC. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
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ACS Publications. (2020, February 13). Chemoselective Catalytic α-Oxidation of Carboxylic Acids: Iron/Alkali Metal Cooperative Redox Active Catalysis. [Link]
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ACS Publications. Supporting Information. [Link]
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ResearchGate. Synthesis, Crystal Structure and Biological Activity of 1-Cyano- N-(2,4-dichlorophenyl)cyclopropanecarboxamide. [Link]
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ResearchGate. The α-methyl and α-cyano cinnamic acids reacted with 1, 4-dioxane. [Link]
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ACS Publications. (2017, March 16). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. [Link]
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NextSDS. 2-cyano-3-cyclopropylprop-2-enoic acid — Chemical Substance Information. [Link]
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ResearchGate. (PDF) Absolute p K a Determinations for Substituted Phenols. [Link]
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NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]
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MDPI. (2020, October 8). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]
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PMC. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]
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Williams, R. pKa Data Compiled by R. Williams. [Link]
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Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions at the Alpha-Carbon. [Link]
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A Comparative Guide to the Synthesis of 2-Cyano-3-cyclopropylpropanoic Acid for Research and Development
This guide provides a detailed comparative analysis of synthetic routes for 2-cyano-3-cyclopropylpropanoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into a robust two-step synthetic strategy, offering an in-depth examination of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of different methodologies for the key transformation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related compounds.
Introduction: The Significance of the Cyclopropyl Moiety
Overall Synthetic Strategy
A logical and efficient approach to 2-cyano-3-cyclopropylpropanoic acid involves a two-stage process. The first step establishes the carbon skeleton via a Knoevenagel condensation to yield the α,β-unsaturated intermediate, 2-cyano-3-cyclopropylacrylic acid. The second, and more challenging step, is the selective reduction of the carbon-carbon double bond to afford the desired saturated product.
Caption: A two-stage synthetic approach to the target molecule.
Part 1: Synthesis of the Unsaturated Intermediate via Knoevenagel Condensation
The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound possessing an active methylene group, such as cyanoacetic acid.
Causality of Experimental Choices
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt like ammonium acetate. The base deprotonates the α-carbon of cyanoacetic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product. The choice of a mild base is crucial to prevent side reactions, such as the self-condensation of the aldehyde.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclopropanecarboxaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq) in toluene.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-cyano-3-cyclopropylacrylic acid.
Part 2: Selective Reduction of the α,β-Unsaturated System
The critical step in this synthesis is the selective reduction of the carbon-carbon double bond of the intermediate without affecting the nitrile, the carboxylic acid, or the cyclopropyl ring. The cyclopropyl ring, in particular, can be susceptible to hydrogenolysis under harsh hydrogenation conditions. We will compare two effective methods: catalytic hydrogenation and a modified metal hydride reduction.
Route A: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful technique for the reduction of alkenes. The choice of catalyst and reaction conditions is paramount to ensure chemoselectivity.
Expertise & Experience in Catalyst Selection
For this transformation, a palladium on carbon (Pd/C) catalyst is a common starting point. However, to minimize the risk of reducing the nitrile group, milder conditions (e.g., lower hydrogen pressure, room temperature) are advisable. Rhodium-based catalysts, such as certain Rh-JosiPhos complexes, have shown high efficiency and selectivity in the hydrogenation of α,β-unsaturated nitriles.[1][2] It is crucial to screen reaction conditions to avoid over-reduction or opening of the cyclopropane ring.
Caption: Catalytic hydrogenation pathway and potential side reactions.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, suspend 2-cyano-3-cyclopropylacrylic acid and a catalytic amount of 10% Pd/C (typically 1-5 mol%) in a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Route B: Modified Metal Hydride Reduction
While sodium borohydride (NaBH₄) typically reduces aldehydes and ketones, its reactivity can be modified to achieve 1,4-conjugate addition to α,β-unsaturated systems. This approach can offer excellent chemoselectivity, avoiding the use of high-pressure hydrogen.
Trustworthiness of the Method
The combination of NaBH₄ with additives like indium(III) chloride (InCl₃) has been reported to exclusively reduce the α,β-carbon-carbon double bond in activated alkenes, including cyanoesters.[3] This system is believed to generate a more selective reducing agent in situ. The reaction is generally performed under mild conditions and is tolerant of various functional groups.
Caption: Modified metal hydride reduction for selective 1,4-addition.
Experimental Protocol: Modified NaBH₄ Reduction
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-cyano-3-cyclopropylacrylic acid in acetonitrile. Add a catalytic amount of indium(III) chloride (InCl₃, ~0.1 eq).
-
Reagent Addition: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 15-20 minutes, controlling any effervescence.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute HCl at 0°C. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Comparative Analysis of Reduction Routes
| Feature | Route A: Catalytic Hydrogenation | Route B: Modified NaBH₄ Reduction |
| Selectivity | Good to excellent, but requires careful optimization to avoid nitrile reduction or cyclopropane hydrogenolysis. | Generally high chemoselectivity for the C=C bond. Less risk of over-reduction.[3] |
| Yield | Typically high (85-95%) under optimized conditions. | Good to high (70-90%), dependent on work-up and purification. |
| Safety | Requires handling of flammable hydrogen gas and pyrophoric catalysts (Pd/C). | Avoids high-pressure gas. NaBH₄ reacts with protic solvents and acids, requiring careful handling. |
| Cost | Palladium and rhodium catalysts can be expensive, but catalyst loading is low. | Reagents (NaBH₄, InCl₃) are generally less expensive than precious metal catalysts. |
| Scalability | Well-established for large-scale industrial synthesis. | Readily scalable, though portion-wise addition and quenching require more attention on a large scale. |
| Equipment | Requires a dedicated hydrogenation apparatus (e.g., Parr shaker). | Can be performed in standard laboratory glassware. |
Conclusion and Recommendations
Both catalytic hydrogenation and modified metal hydride reduction represent viable and effective routes for the synthesis of 2-cyano-3-cyclopropylpropanoic acid from its unsaturated precursor.
-
For laboratories equipped for hydrogenation , Route A offers a clean and often high-yielding process. Initial screening of conditions (catalyst, pressure, temperature) is recommended to ensure the preservation of the nitrile and cyclopropyl functionalities.
-
For broader accessibility and avoidance of high-pressure gases , Route B is an excellent alternative. The use of NaBH₄ with a Lewis acid catalyst like InCl₃ provides a safe and highly selective method that can be performed in standard laboratory setups.
The ultimate choice will depend on the specific resources, scale, and safety infrastructure available to the research team. Both pathways, grounded in established chemical principles, provide a solid foundation for the efficient synthesis of this valuable chemical building block.
References
-
Reddy, G. S. et al. (2003). Remarkably Selective Reduction of the α,β-Carbon−Carbon Double Bond in Highly Activated α,β,γ,δ-Unsaturated Alkenes by the InCl3−NaBH4 Reagent System. The Journal of Organic Chemistry, 68(17), 6853-6855. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Available at: [Link]
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Wikipedia. (n.d.). Sodium borohydride. Available at: [Link]
-
Borah, B. J. et al. (2018). Highly selective transfer hydrogenation of α,β-unsaturated carbonyl compounds using Cu-based nanocatalysts. Catalysis Science & Technology, 8(1), 103-112. Available at: [Link]
-
Grotjahn, D. B. (2015). Selective Transfer Hydrogenation of α,β-Unsaturated Carbonyl Compounds. Topics in Organometallic Chemistry, 50, 107-137. Available at: [Link]
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Sisti, N. J. et al. (2008). Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile. Organic Process Research & Development, 12(3), 478-483. Available at: [Link]
-
Li, W. et al. (2015). Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Nitriles: An Access to Chiral 2-Benzocyclic Acetonitriles and Ramelteon. Organic Letters, 17(24), 6038-6041. Available at: [Link]
-
Wang, D. et al. (2015). Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles. Journal of the American Chemical Society, 137(34), 11112-11115. Available at: [Link]
-
Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Tetrahedron Letters, 9(51), 5339-5342. Available at: [Link]
Sources
A Comparative Guide to GC-MS Method Validation for 2-Cyano-3-cyclopropylpropanoic Acid Analysis
This guide provides a comprehensive comparison and detailed validation protocol for the quantitative analysis of 2-cyano-3-cyclopropylpropanoic acid (CCPA) using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and trustworthy analytical method.
Introduction: The Analytical Challenge of CCPA
2-Cyano-3-cyclopropylpropanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and definitive identification, making it a powerful tool for this analysis.[1] However, the inherent chemical properties of CCPA—a polar carboxylic acid with low volatility—make its direct analysis by GC challenging.[2] Thermal decomposition and poor peak shape are common issues.
To overcome these limitations, a chemical modification step known as derivatization is imperative. This guide compares two primary derivatization strategies, details the validation of a selected method according to international regulatory standards, and provides the field-proven insights necessary for successful implementation.
The Derivatization Imperative: A Comparative Analysis
Derivatization converts the polar, non-volatile carboxylic acid group of CCPA into a more volatile and thermally stable ester or silyl ester, making it amenable to GC analysis.[2][3] The choice of reagent is critical and depends on reaction efficiency, derivative stability, and potential interferences.[3]
Silylation
Silylation replaces the acidic proton of the carboxyl group with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[3][4]
-
Mechanism: The lone pair of electrons on the carboxyl oxygen attacks the silicon atom of the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), while a base in the reagent accepts the proton.
-
Common Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Highly reactive and its byproducts are volatile, making it a popular choice.[5] Often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to increase reaction speed.[3]
-
MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms t-BDMS derivatives, which are more stable to hydrolysis than TMS derivatives and yield characteristic mass spectra with a prominent [M-57]+ fragment, aiding in identification.[4][6]
-
-
Advantages: Reactions are typically fast, high-yielding, and performed under mild conditions.[3]
-
Disadvantages: Silylating reagents and their derivatives are highly sensitive to moisture, requiring anhydrous conditions for the sample and solvents.[3]
Alkylation (Esterification)
Alkylation converts the carboxylic acid into its corresponding ester (e.g., methyl, ethyl, or propyl ester), which is significantly more volatile.[2][3]
-
Mechanism: This can be achieved through various reactions, such as Fischer esterification with an alcohol and an acid catalyst, or by using specific alkylating agents.
-
Common Reagents:
-
BF₃/Methanol or HCl/Methanol: A classic approach for forming methyl esters. Requires heating and can be time-consuming.
-
Alkyl Chloroformates (e.g., Isobutyl Chloroformate): Reacts with the carboxylic acid in the presence of a base (like pyridine) to form a mixed anhydride, which then reacts with an alcohol. This method can be performed at room temperature.[7]
-
Diazomethane (CH₂N₂): Provides rapid and quantitative methylation at room temperature with no byproducts other than nitrogen gas. However, it is highly toxic and explosive, limiting its use.
-
-
Advantages: Alkyl esters are generally very stable and less moisture-sensitive than silyl esters.
-
Disadvantages: Some methods require harsh conditions (strong acids, heat) that could potentially degrade the analyte. Reagent toxicity (diazomethane) is a significant concern.
Comparison Summary
| Feature | Silylation (BSTFA) | Alkylation (Chloroformate) |
| Reaction Speed | Fast (15-60 min) | Moderate (30-60 min) |
| Reaction Conditions | Mild (60-80°C) | Mild (Room Temperature) |
| Derivative Stability | Moderate (moisture-sensitive) | High (stable) |
| Byproducts | Volatile and non-interfering | May require extraction |
| Ease of Use | Simple, one-pot reaction | Can be multi-step |
| Safety | Reagents are irritants | Reagents can be corrosive/toxic |
Rationale for Method Selection: For the purposes of this guide, silylation using BSTFA with 1% TMCS is selected as the preferred method. It offers a superior balance of high reaction efficiency, mild conditions, and simplicity, which are critical for a high-throughput quality control environment. While moisture sensitivity is a consideration, it is easily managed with proper laboratory technique.
Caption: Derivatization of CCPA via Silylation.
GC-MS Method Validation Protocol
The validation of the analytical method is performed to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies like the FDA and EMA, and guided by the International Council for Harmonisation (ICH).[8][9][10][11] The following parameters will be evaluated based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[8][12][13]
Caption: Overall Experimental & Validation Workflow.
Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][14] This is demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the analyte standard, and a spiked sample. Peak purity analysis using the mass spectrometer is essential.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15] This is evaluated by analyzing a minimum of five concentrations across the desired range. The results are assessed by calculating the correlation coefficient (r) and y-intercept of the regression line.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Accuracy is expressed as the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of CCPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the same anhydrous solvent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 75, 150 µg/mL) from a separate stock solution weighing.
-
Test Sample Preparation: Accurately weigh a quantity of the test material expected to contain CCPA and dissolve in the anhydrous solvent to achieve a final concentration within the calibration range.
Protocol 2: Silylation Derivatization
This protocol must be performed in a well-ventilated fume hood. All glassware must be dry.
-
Pipette 100 µL of each standard, QC, or sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.[3]
-
Immediately cap the vials tightly and vortex for 10 seconds.
-
Heat the vials in a heating block or oven at 70°C for 30 minutes.[3]
-
Cool the vials to room temperature before placing them in the GC-MS autosampler.
Protocol 3: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a wide range of derivatives. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Inlet Temp. | 280°C | Ensures rapid volatilization of the TMS-derivative without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Vol. | 1 µL | Standard volume for reproducible injections. |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Optimized to separate the analyte from solvent and potential byproducts. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Scan (m/z 40-450) & SIM | Scan mode for specificity and peak identification; Selected Ion Monitoring (SIM) mode for quantification using characteristic ions to enhance sensitivity and selectivity. |
| Quantifier Ion | To be determined from standard spectrum | The most abundant, unique fragment ion. |
| Qualifier Ion(s) | To be determined from standard spectrum | Secondary ions used for identity confirmation. |
Results and Data Analysis: A Validation Summary
The following tables summarize the expected results from a successful method validation based on the protocols described.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Range | 5 – 200 µg/mL | Covers expected sample concentrations |
| Regression Equation | y = 51234x + 1234 | - |
| Correlation Coefficient (r²) | 0.9992 | ≥ 0.995 |
| y-intercept % of response at 100% | 1.5% | ≤ 2.0% |
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | Acceptance Criteria |
| Low | 15 | 99.2% | 98.0 – 102.0% |
| Mid | 75 | 100.5% | 98.0 – 102.0% |
| High | 150 | 101.1% | 98.0 – 102.0% |
Table 3: Precision (Repeatability and Intermediate)
| Concentration (µg/mL) | Repeatability RSD% (n=6) | Intermediate Precision RSD% (n=12) | Acceptance Criteria |
| 75 | 0.85% | 1.35% | RSD ≤ 2.0% |
Table 4: LOD & LOQ
| Parameter | Result (µg/mL) | Method |
| LOD | 0.5 | Based on Signal-to-Noise ratio (S/N ≈ 3:1) |
| LOQ | 1.5 | Based on Signal-to-Noise ratio (S/N ≈ 10:1) |
Table 5: Robustness
| Parameter Varied | Variation | Result | Acceptance Criteria |
| Oven Ramp Rate | ± 2°C/min | System Suitability Passed | All system suitability criteria met |
| Inlet Temperature | ± 5°C | System Suitability Passed | All system suitability criteria met |
| Flow Rate | ± 0.1 mL/min | System Suitability Passed | All system suitability criteria met |
Conclusion
This guide has compared silylation and alkylation as derivatization strategies for the GC-MS analysis of 2-cyano-3-cyclopropylpropanoic acid, selecting silylation with BSTFA as the optimal approach due to its efficiency and simplicity. A detailed method and a comprehensive validation protocol based on ICH guidelines have been presented. The experimental parameters and acceptance criteria outlined herein establish a framework for a robust, reliable, and scientifically sound quantitative method. Adherence to these principles ensures that the analytical data generated is fit for its intended purpose in a regulated pharmaceutical environment.[11]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
-
U.S. Food and Drug Administration. (1995). Content and Format of Investigational New Drug Applications (INDs) for Phase 1 Studies of Drugs, Including Well-characterized, Therapeutic, Biotechnology-Derived Products. FDA. [Link]
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Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Chromatography Online. (2014). Validation of Impurity Methods, Part II. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
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ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
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Preprints.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review. [Link]
-
SpringerLink. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
-
Japan Customs. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. [Link]
-
ResearchGate. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]
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LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
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Chromatography Forum. (2018). 1 1-cyclopropanedicarboxylic acid GC Method. [Link]
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Agilent Technologies. (2023). Analysis of Extractables/Leachables in Generic Drug Solutions Using GC/MSD System. [Link]
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Tokushima Prefectural Public Health, Pharmaceutical and Environmental Sciences Center. (n.d.). Decomposition Behavior of Cathinone Substances in GC/MS Analysis. [Link]
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2-cyano-3-cyclopropylpropanoic acid proper disposal procedures
Operational Briefing & Chemical Profiling
As drug development professionals and analytical chemists, we frequently handle bifunctional building blocks that require nuanced safety and disposal logic. 2-cyano-3-cyclopropylpropanoic acid (CAS: 1461715-51-4)[1] is a prime example. This molecule contains both a carboxylic acid moiety and a covalently bound nitrile (cyano) group.
Treating this compound merely as a generic organic acid or, conversely, confusing it with an inorganic cyanide salt, can lead to severe regulatory violations or catastrophic laboratory accidents. The following guide establishes a self-validating, field-proven protocol for the safe handling, segregation, and disposal of this specific chemical.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To build a fail-safe disposal system, we must first understand the molecular causality governing the compound's reactivity.
-
The Cyanide Salt Fallacy : A frequent and dangerous laboratory error is treating organic nitriles (R–C≡N) identically to inorganic cyanide salts (e.g., NaCN). Cyanide salts require highly alkaline storage to prevent the release of lethal hydrogen cyanide (HCN) gas[2]. In contrast, the cyano group in 2-cyano-3-cyclopropylpropanoic acid is covalently bound to the carbon backbone and does not spontaneously off-gas HCN under mild laboratory conditions.
-
The Acidic Cross-Contamination Hazard : Because this molecule is an organic acid, introducing it into an inorganic cyanide waste stream is a critical failure. The acidic proton of the propanoic acid will rapidly protonate any free cyanide anions in the waste mixture, actively generating lethal HCN gas[3].
-
Hydrolysis Risks : While stable under ambient conditions, exposure to strong aqueous acids or bases can catalyze the hydrolysis of the nitrile group into an amide or carboxylic acid. This process can be highly exothermic and release ammonia gas[4].
Waste Segregation & Compatibility Logic
Before initiating any disposal procedure, verify your waste streams against the following compatibility matrix.
Table 1: Chemical Properties & Segregation Matrix
| Hazard Vector | Molecular Characteristic | Operational Segregation Rule | Regulatory Implication |
| Corrosivity | Carboxylic Acid Backbone | DO NOT store in steel containers. Keep away from strong alkalis[3]. | Requires pH-compatible High-Density Polyethylene (HDPE) containment[5]. |
| Toxicity | Covalently Bound Nitrile | DO NOT mix with inorganic cyanide salts or strong acids[3]. | Classified as Non-Halogenated Nitrogenous Organic Waste[4]. |
| Reactivity | Organic Carbon Skeleton | DO NOT mix with strong oxidizers (e.g., peroxides, nitric acid)[3]. | High risk of exothermic oxidation or fire[3]. |
Step-by-Step Execution Protocol
Every step in this workflow is designed as a self-validating system, ensuring that an error in one phase is caught before it escalates.
Phase 1: Source Containment & PPE
-
Engineering Controls : Execute all transfers, weighing, and solvent dilutions inside a to mitigate inhalation risks from aerosolized powders or solvent vapors.
-
Protective Equipment : Equip standard chemical resistance PPE: nitrile or butyl rubber gloves, ANSI-approved splash goggles, and a fully buttoned lab coat. Self-Validation Check: Inspect gloves for micro-tears before handling concentrated solutions.
Phase 2: Waste Containerization
-
Container Selection : Utilize High-Density Polyethylene (HDPE) containers. Avoid metal cans, as the organic acid can induce structural corrosion over time[3].
-
Volume Management : Fill liquid waste containers to no more than 80% capacity . This critical buffer prevents over-pressurization from ambient temperature fluctuations and potential minor off-gassing[6].
-
Labeling : Clearly label the vessel as "Hazardous Waste: Non-Halogenated Nitrogenous Organic Acid (2-cyano-3-cyclopropylpropanoic acid)"[6].
Phase 3: Spill Response & Decontamination
-
Solid Spills : Utilize dry cleanup methods. Sweep up the powder carefully using spark-proof tools to avoid generating airborne dust, and place the debris into a sealable hazardous waste bag.
-
Liquid Spills : Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth). Never use basic absorbents (like sodium carbonate) on concentrated spills, as this may trigger rapid, exothermic neutralization.
Regulatory & Final Destruction Pathways
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, complex organic acids and nitriles cannot be drain-disposed [6]. They resist standard biological wastewater treatment and pose aquatic toxicity risks[3].
The mandated disposal route is high-temperature incineration [4]. Because 2-cyano-3-cyclopropylpropanoic acid contains nitrogen, your Environmental Health & Safety (EHS) department must contract a licensed RCRA facility equipped with specialized NOx (nitrogen oxide) scrubbing systems to prevent toxic atmospheric emissions during destruction[7].
Disposal Workflow Visualization
Workflow for the segregation and RCRA-compliant disposal of 2-cyano-3-cyclopropylpropanoic acid.
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- 2. research.columbia.edu [research.columbia.edu]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. govinfo.gov [govinfo.gov]
Advanced Safety and Operational Guide: Handling 2-Cyano-3-cyclopropylpropanoic Acid
As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires more than just a list of hazards—it requires a fundamental understanding of why a chemical behaves the way it does. 2-Cyano-3-cyclopropylpropanoic acid (CAS: 1461715-51-4) is a highly valued bifunctional building block in organic synthesis and drug discovery[1]. The cyclopropyl ring provides unique steric constraints and metabolic stability to drug candidates, while the cyano and carboxylic acid groups serve as versatile handles for orthogonal functionalization.
However, handling this molecule requires rigorous, self-validating safety protocols. This guide provides the definitive operational and logistical framework for safely managing this compound from inventory retrieval to final disposal.
Chemical Profile & Causality of Hazards
To design an effective safety protocol, we must first understand the mechanistic origins of the compound's hazards. The molecule features two reactive moieties that dictate its risk profile:
-
Carboxylic Acid Group (-COOH): Imparts mild acidity. Upon contact with the aqueous environment of mucosal membranes or sweat, it lowers the local pH, leading to rapid protein denaturation and localized irritation.
-
Cyano Group (-C≡N): While covalently bound and stable under standard conditions, the cyano group can become a systemic toxicity hazard if the molecule is subjected to extreme acid-catalyzed degradation or if it deeply penetrates the dermal layer via organic solvents.
Quantitative Hazard Summary
| Property / Hazard | Value / Specification | Causality / Impact on Handling |
| CAS Number | 1461715-51-4 | Unique identifier for inventory and waste tracking[1]. |
| Physical State | Solid | Prone to aerosolization. Requires anti-static handling to prevent airborne dust[2]. |
| GHS Hazard H315 | Causes skin irritation | Dictates the need for robust dermal barrier protection[3]. |
| GHS Hazard H319 | Causes serious eye irritation | Requires tightly fitting, splash-proof ocular protection[3]. |
| Solvent Risk | High in DMSO/DMF | Polar aprotic solvents act as carriers, exponentially increasing dermal penetration of the cyano-derivative. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The PPE selected below is engineered to mitigate the specific physicochemical risks of 2-cyano-3-cyclopropylpropanoic acid.
-
Ocular Protection: NIOSH or EN166 approved tightly fitting safety goggles[4].
-
Expertise Insight: Standard safety glasses with side shields are inadequate. The fine powder form of this compound can bypass loose-fitting glasses via ambient air currents, reacting with the moisture in the eyes to cause severe H319-level irritation.
-
-
Dermal Protection (Hands): Double-gloving is mandatory. Use a standard nitrile glove (0.11 mm) as the inner layer, and a heavy-duty nitrile or neoprene glove as the outer layer.
-
Expertise Insight: Why double glove? In drug development, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents rapidly degrade thin nitrile and act as transdermal vehicles, carrying the cyano-compound directly into the bloodstream. The outer glove provides chemical resistance, while the inner glove provides a clean barrier during outer-glove removal.
-
-
Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If engineering controls fail or maintenance is required, a P100 particulate respirator is required[5].
-
Body Protection: A flame-resistant, fully buttoned laboratory coat with knit cuffs to prevent wrist exposure.
Self-Validating Operational Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Weighing and Material Transfer
-
Environmental Validation: Activate the chemical fume hood.
-
Validation: Check the digital monitor to ensure the face velocity is stable between 80–100 feet per minute (fpm) . If the alarm sounds or the flow is outside this range, abort the procedure.
-
-
Static Mitigation: Wipe the exterior of the chemical container and the balance with an anti-static cloth.
-
Causality: Carboxylic acid powders frequently hold static charges, causing them to "jump" from the spatula, leading to contamination and aerosolization.
-
-
Transfer: Tare an anti-static weigh boat. Transfer the solid using a grounded, stainless-steel micro-spatula.
-
Validation: Observe the analytical balance. The reading must stabilize within 3 seconds. Continuous fluctuation indicates excessive air turbulence in the hood, requiring you to lower the sash further before proceeding.
-
Protocol B: Solubilization and Reaction Setup
-
Solvent Addition: Slowly add the chosen solvent (e.g., DMF) to the reaction vessel containing the powder.
-
Causality: Add the solvent to the powder, not the powder to the solvent. Dropping powder into a liquid creates a splash hazard and aerosolizes the fine particulates.
-
-
Sealing: Immediately seal the reaction vessel (e.g., with a septum) and purge with an inert gas (Nitrogen or Argon) if required by the synthetic route.
Emergency Response & P501 Disposal Plans
Spill Response Plan
-
Solid Spill: Do not sweep. Sweeping aerosolizes the irritant. Cover the spill with damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust[6]. Scoop the mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Liquid Spill (in Solvent): Isolate the area. Apply a commercial chemical absorbent pad. Wear heavy-duty neoprene gloves during cleanup, as the solvent will have compromised the integrity of standard nitrile.
P501 Waste Disposal Strategy
Compliance with GHS P501 (Dispose of contents/container to an approved waste disposal plant) is non-negotiable[3].
-
Segregation: 2-Cyano-3-cyclopropylpropanoic acid waste must be strictly segregated from strong oxidizing agents and strong bases[7].
-
Causality: Mixing cyano-compounds with strong acids or oxidizers in a waste carboy can trigger exothermic degradation, potentially releasing hazardous byproducts or over-pressurizing the container.
-
Labeling: Label waste containers explicitly with "Contains Cyano-Carboxylic Acid Derivatives - Irritant."
Mechanistic Workflow Diagram
The following diagram maps the critical path for handling this compound, highlighting the intersection of operational steps and safety interventions.
Workflow for the safe handling, reaction setup, and disposal of 2-cyano-3-cyclopropylpropanoic acid.
References
Sources
- 1. 2091951-59-4|2-(2-Cyanocyclopropyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
